(-)-Menthyloxyacetic acid
Description
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Properties
IUPAC Name |
2-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)/t9-,10+,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILPHQCEVYJUDN-VWYCJHECSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)OCC(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (-)-Menthyloxyacetic Acid: Chemical Structure, Stereochemistry, and Applications
(-)-Menthyloxyacetic acid is a valuable chiral auxiliary agent widely employed in the fields of organic synthesis and drug development. Its rigid stereochemical structure, derived from (-)-menthol, makes it an effective tool for the separation of enantiomers, a critical step in the production of optically active compounds. This guide provides a comprehensive overview of its chemical properties, stereochemistry, and practical applications, with a focus on its role in chiral resolution.
Chemical Structure and Identification
This compound, also known as (−)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol and acetic acid.[1] The molecule consists of a menthyl group linked to an acetic acid moiety via an ether bond.
The definitive stereochemistry of the menthyl group in this compound is derived from naturally occurring (-)-menthol, which has the (1R,2S,5R) configuration. Therefore, the systematic IUPAC name for this compound is [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid.[2]
Key chemical identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 40248-63-3[3] |
| Molecular Formula | C₁₂H₂₂O₃[1][3] |
| Molecular Weight | 214.30 g/mol [1][3] |
| SMILES String | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O[3] |
| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N[3] |
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, providing essential data for its application in experimental settings.
| Property | Value | Source |
| Melting Point | 52-55 °C | [2][3][4] |
| Boiling Point | 163-164 °C at 10 mmHg | [2][3][4] |
| Density | 1.01 g/mL at 20 °C | [2][3][4] |
| Refractive Index (n20/D) | 1.4672 | [2][3] |
| Specific Rotation ([α]25/D) | -92.5° (c=4 in methanol) | [3] |
| pKa | 3.47 ± 0.10 (Predicted) | [2][4] |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| Appearance | White to light yellow crystal powder or liquid | [3][4] |
Stereochemistry and Chiral Applications
The core utility of this compound lies in its well-defined stereochemistry. The three chiral centers on the cyclohexane (B81311) ring of the menthyl group provide a rigid and predictable three-dimensional structure. This feature is exploited in the process of chiral resolution, which is the separation of a racemic mixture into its individual enantiomers.[5]
The general principle involves reacting the racemic mixture (e.g., a racemic alcohol or amine) with the chiral acid, this compound. This reaction forms a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like crystallization or chromatography.[6] Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original compound.
Logical Workflow for Chiral Resolution
The following diagram illustrates the typical workflow for using this compound as a chiral resolving agent.
Caption: General workflow for chiral resolution.
Experimental Protocols
Synthesis of this compound
A method for the synthesis of menthyloxyacetic acid (referred to as menthylformic acid in the patent) involves a two-step process starting from L-menthol.[7]
Step 1: Synthesis of Menthyl Nitrile
-
In a three-necked flask equipped with a reflux condenser, add an organic solvent (e.g., DMF), L-menthol, a cyanating reagent (e.g., cuprous cyanide), tolylsulfonyl imidazole (B134444) (TsIm), a base (e.g., triethylamine), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[7]
-
Heat the mixture under reflux at 90-110 °C for 5-10 hours.[7]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with n-hexane.
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude menthyl nitrile.[7]
Step 2: Hydrolysis to this compound
-
Dissolve the crude menthyl nitrile in tetrahydrofuran (B95107) (THF).
-
Add a 40-45% aqueous solution of sodium hydroxide (B78521).
-
Heat the mixture under reflux at 90-110 °C for 5-8 hours.[7]
-
After cooling, extract with ethyl acetate (B1210297) to remove organic impurities.
-
Acidify the aqueous phase with dilute hydrochloric acid to a pH of 6-7.
-
Extract the product with dichloromethane (B109758) (CH₂Cl₂).
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.[7]
-
Recrystallize the crude product from anhydrous ethanol (B145695) to obtain the purified product.[7]
Example Protocol: Chiral Resolution of a Racemic Carboxylic Acid
The following is a generalized protocol for the use of this compound in the chiral resolution of a racemic carboxylic acid via diastereomeric ester formation, based on principles described in the literature.[8][9]
Step 1: Esterification
-
Dissolve the racemic carboxylic acid intermediate in a suitable solvent (e.g., toluene).
-
Add L-(-)-menthol and an esterification agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, Shiina esterification), along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[9]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the crude product to obtain a mixture of the two diastereomeric menthyl esters.
Step 2: Chromatographic Separation
-
Separate the diastereomeric esters using column chromatography on silica (B1680970) gel or with a chiral stationary phase.[8][9]
-
An example of a mobile phase could be a mixture of ethanol and hexane.[9]
-
Monitor the separation by HPLC or TLC to collect the individual, diastereomerically pure esters.
Step 3: Hydrolysis of the Separated Esters
-
Individually dissolve each separated diastereomeric ester in a suitable solvent mixture (e.g., THF/water).
-
Add a base, such as lithium hydroxide (LiOH), to hydrolyze the ester.
-
Stir the reaction at room temperature until completion.
-
Acidify the reaction mixture and extract the product to isolate the enantiomerically pure carboxylic acid.
Synthesis and Resolution Pathway Diagram
This diagram outlines the key steps in a typical application of (-)-menthol (the precursor to this compound) for chiral resolution.
Caption: Pathway of chiral resolution via esterification.
Conclusion
This compound is a powerful and versatile tool for chemists and pharmaceutical scientists. Its rigid, well-defined stereochemistry allows for the efficient separation of enantiomers, a crucial process in the synthesis of single-enantiomer drugs and other fine chemicals. The methodologies for its synthesis and application in chiral resolution are well-established, making it a reliable choice for resolving a wide range of racemic compounds.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. This compound 98 40248-63-3 [sigmaaldrich.com]
- 4. (-)-MENTHOXYACETIC ACID | 40248-63-3 [m.chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103030553A - Synthesis method of menthylformic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Menthyloxyacetic acid, a chiral carboxylic acid derived from (-)-menthol, is a versatile compound utilized primarily as a chiral resolving agent in the pharmaceutical and chemical industries. Its ability to form diastereomeric salts with racemic mixtures of amines and other basic compounds allows for the separation of enantiomers, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its application in chiral resolution.
Chemical Identity
| Identifier | Value |
| Chemical Name | [((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy]acetic acid |
| Synonyms | (-)-Menthyl carboxymethyl ether, L-Menthyloxyacetic acid |
| Molecular Formula | C₁₂H₂₂O₃[1] |
| Molecular Weight | 214.30 g/mol [1] |
| CAS Number | 40248-63-3[1] |
| PubChem CID | 97814 |
| SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O |
| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N |
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups. A summary of these properties is presented below.
| Property | Value |
| Appearance | White to light yellow crystal powder or liquid |
| Melting Point | 52-55 °C |
| Boiling Point | 163-164 °C at 10 mmHg |
| Density | 1.01 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.4672 |
| Optical Rotation ([α]²⁵/D) | -92.5° (c = 4 in methanol) |
| pKa (Predicted) | 3.47 ± 0.10 |
| Solubility | Information not readily available in searched sources. Generally, carboxylic acids of this size have limited solubility in water and are soluble in organic solvents. |
Chemical Properties and Reactivity
This compound exhibits the typical reactivity of a carboxylic acid. The carboxylic acid group can undergo esterification, reduction to an alcohol, and conversion to an acid chloride. Its most significant chemical property is its ability to act as a chiral acid, reacting with racemic bases to form diastereomeric salts with different physical properties, such as solubility, which allows for their separation.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure and by comparison with similar compounds.
Expected ¹H NMR Spectral Features
The ¹H NMR spectrum is expected to be complex due to the presence of the menthyl group. Key expected signals include:
-
A singlet or a pair of doublets for the two diastereotopic protons of the -OCH₂- group.
-
A broad singlet for the acidic proton of the carboxylic acid group, typically in the range of 10-13 ppm.
-
A series of multiplets in the upfield region (approximately 0.7-2.5 ppm) corresponding to the protons of the menthyl group, including the methyl and isopropyl protons.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms in the molecule. Expected chemical shifts include:
-
A signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.
-
A signal for the carbon of the -OCH₂- group around 60-70 ppm.
-
Several signals in the upfield region (approximately 15-50 ppm) corresponding to the carbons of the menthyl group.
Expected Infrared (IR) Spectral Features
The IR spectrum of this compound is expected to show characteristic absorptions for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1710 cm⁻¹ for the hydrogen-bonded dimer.[2]
-
C-H stretching bands for the alkyl groups below 3000 cm⁻¹.
-
A C-O stretching band for the ether linkage.
Expected Mass Spectrometry (MS) Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 214 would be expected. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[3] Fragmentation of the menthyl group would also lead to a series of characteristic peaks.
Experimental Protocols
The following are detailed, generalized protocols for the determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube filled with mineral oil or an automated Mel-Temp apparatus).
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.
Boiling Point Determination (Micro-reflux Method)
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or vial.
-
Apparatus Setup: A thermometer is positioned with its bulb in the vapor phase above the liquid. A cold finger or a loosely plugged condenser is placed above the thermometer to allow for reflux.
-
Heating: The sample is gently heated to boiling.
-
Observation: The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the measured atmospheric pressure.
Optical Rotation Measurement (Polarimetry)
-
Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., methanol, as cited).
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., NaOH) is positioned above the beaker.
-
Titration: The base is added in small increments, and the pH is recorded after each addition, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Application in Chiral Resolution: A Workflow
This compound is a valuable tool for the separation of enantiomers of racemic bases. The general workflow for such a resolution is depicted below.
Figure 1. A generalized workflow for the chiral resolution of a racemic base using this compound.
Safety Information
This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
In-Depth Technical Guide to (-)-Menthyloxyacetic Acid
CAS Number: 40248-63-3
An Essential Chiral Auxiliary for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of (-)-Menthyloxyacetic acid, a pivotal chiral resolving agent and building block in asymmetric synthesis. This guide details its physicochemical properties, synthesis, applications in chiral resolution, spectroscopic data, and safety information. The content is structured to serve as a practical resource for laboratory and development settings.
Physicochemical Properties
This compound, also known as (-)-Menthyl carboxymethyl ether, is a derivative of (-)-menthol.[1] Its chiral nature, stemming from the menthyl group, makes it a valuable tool in the separation of enantiomers.[2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₃ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Melting Point | 52-55 °C | [3] |
| Boiling Point | 163-164 °C at 10 mmHg | [3] |
| Density | 1.01 g/mL at 20 °C | [3] |
| Optical Activity | [α]²⁵/D -92.5° (c=4 in methanol) | [3] |
| Refractive Index | n²⁰/D 1.4672 | [3] |
| Appearance | White to light yellow crystal powder | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and toluene (B28343). |
Synthesis of this compound
The most common method for the preparation of this compound is via a Williamson ether synthesis, reacting (-)-menthol with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base.[2]
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is adapted from a general procedure for Williamson ether synthesis.
Materials:
-
(-)-Menthol
-
Sodium metal
-
Toluene (dry)
-
Monochloroacetic acid
-
Hydrochloric acid (20%)
-
Calcium chloride
Procedure:
-
Alkoxide Formation: In a 5-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 liter of dry toluene.
-
Add 70 g (3.04 gram atoms) of clean sodium to the solution.
-
Heat the mixture in an oil bath to a gentle reflux. Once the sodium has melted, begin stirring to create fine globules of sodium. Continue refluxing for 15 hours.
-
After cooling, carefully remove any excess sodium.
-
Ether Formation: Reassemble the apparatus, adding a dropping funnel. Heat the oil bath to 85-90 °C.
-
With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 ml of warm, dry toluene from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux and stir the mixture for 48 hours. It may be necessary to add an additional 1-1.5 liters of dry toluene to maintain a stirrable mixture.
-
Work-up and Purification: After the reaction is complete, cool the mixture and transfer it to a large separatory funnel.
-
Extract the reaction mixture with three 1-liter portions of water.
-
Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude this compound will separate as a brown oil.
-
Extract the crude product with three 200-ml portions of benzene.
-
Combine the benzene extracts and remove the solvent by distillation.
-
The residue is then fractionally distilled under reduced pressure. The fraction boiling at 134–137 °C/2 mm is collected as pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Chiral Resolution
This compound is widely employed as a resolving agent for racemic mixtures, particularly for amines and alcohols.[2] The principle of this application relies on the formation of diastereomeric salts with the enantiomers of the racemic compound. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Experimental Protocol: Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic amine using this compound.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrochloric acid (e.g., 2 M)
-
Sodium hydroxide (B78521) (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same hot solvent.
-
Slowly add the solution of this compound to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Fractional Crystallization: Collect the precipitated crystals by vacuum filtration.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent. The progress can be monitored by measuring the optical rotation.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water.
-
Add an excess of a strong base (e.g., 2 M NaOH) to deprotonate the amine.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Recovery of the Resolving Agent: Acidify the aqueous layer from the previous step with a strong acid (e.g., 2 M HCl) to precipitate the this compound, which can be recovered by filtration for reuse.
Chiral Resolution Process Diagram
Caption: General process for chiral resolution via diastereomeric salt formation.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11-12 | Singlet | -COOH |
| ~4.1-4.3 | Doublet of Doublets | -O-CH₂- |
| ~3.2-3.4 | Multiplet | -CH-O- |
| ~0.7-2.3 | Multiplets | Menthol ring and methyl protons |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | -COOH |
| ~80-85 | -CH-O- |
| ~65-70 | -O-CH₂- |
| ~15-50 | Menthol ring and methyl carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| 2850-3000 | C-H stretch (alkane) |
| ~1710 | C=O stretch (carboxylic acid) |
| 1050-1150 | C-O stretch (ether) |
Safety and Handling
This compound is classified as an irritant.[4] Appropriate safety precautions should be taken when handling this compound.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[4] | P264: Wash hands and face thoroughly after handling.[4] |
| H319: Causes serious eye irritation.[4] | P280: Wear protective gloves, eye protection.[4] |
| H335: May cause respiratory irritation.[3] | P302+P352: IF ON SKIN: Wash with plenty of water.[4] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[4]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. Always consult the relevant SDS and follow established laboratory safety protocols.
References
A Technical Guide to (-)-Menthyloxyacetic Acid: Synthesis, Properties, and Application in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Menthyloxyacetic acid is a chiral auxiliary and resolving agent of significant utility in synthetic organic chemistry. Its unique stereochemical properties, derived from the natural chiral pool of (-)-menthol, make it an effective tool for the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and its primary application in the resolution of racemic mixtures through diastereomeric salt formation.
Chemical Identity and Properties
This compound is systematically named [((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy]acetic acid according to IUPAC nomenclature.[1] It is a carboxylic acid derivative of (-)-menthol, a naturally occurring terpenoid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy]acetic acid | [1] |
| CAS Number | 40248-63-3 | [2] |
| Molecular Formula | C₁₂H₂₂O₃ | [2] |
| Molecular Weight | 214.30 g/mol | [2] |
| Appearance | White to light yellow crystal powder or liquid | |
| Melting Point | 52-55 °C | [2] |
| Boiling Point | 163-164 °C at 10 mmHg | [2] |
| Density | 1.01 g/mL at 20 °C | [2] |
| Optical Activity | [α]²⁵/D -92.5° (c=4 in methanol) | [2] |
| InChI Key | CILPHQCEVYJUDN-OUAUKWLOSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of (-)-menthol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an acetate (B1210297) derivative.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure based on established chemical principles.
Materials:
-
(-)-Menthol (1 equivalent)
-
Sodium metal (1.2 equivalents)
-
Toluene (B28343) (anhydrous)
-
Chloroacetic acid (1.1 equivalents)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (-)-menthol in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Sodium metal is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux for several hours to ensure the complete formation of the sodium menthoxide.
-
After cooling, a solution of chloroacetic acid in anhydrous toluene is added dropwise to the reaction mixture.
-
The mixture is then heated to reflux and maintained for 12-18 hours to drive the substitution reaction to completion.
-
Upon cooling, the reaction is quenched by the slow addition of water.
-
The aqueous layer is acidified with 1 M hydrochloric acid to a pH of approximately 2, protonating the carboxylate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic pathway for this compound.
Application in Chiral Resolution
The primary application of this compound is as a chiral resolving agent for racemic mixtures of bases, typically amines. The principle relies on the formation of diastereomeric salts with differing physical properties, most notably solubility, which allows for their separation.
Mechanism of Chiral Resolution
A racemic mixture of a chiral amine, (R)-amine and (S)-amine, is reacted with an enantiomerically pure sample of this compound. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-amine][(-)-menthyloxyacetate] and [(S)-amine][(-)-menthyloxyacetate]. Due to their different three-dimensional structures, these diastereomers exhibit distinct solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a strong acid or base regenerates the enantiomerically pure amine and the resolving agent.
Caption: General workflow for chiral resolution.
Experimental Protocol: Chiral Resolution of a Racemic Amine
This protocol provides a general procedure for the resolution of a racemic amine using this compound.
Materials:
-
Racemic amine (1 equivalent)
-
This compound (0.5-1.0 equivalent)
-
Appropriate solvent (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Sodium hydroxide (B78521) (1 M)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
The racemic amine is dissolved in a minimal amount of a suitable hot solvent.
-
A solution of this compound in the same hot solvent is added to the amine solution.
-
The mixture is allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
The precipitated crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC) after liberating a small sample.
-
To liberate the free amine, the diastereomeric salt is suspended in water and treated with an aqueous solution of sodium hydroxide until the pH is basic.
-
The liberated free amine is then extracted with diethyl ether. The organic extracts are dried and the solvent is evaporated to yield the enantiomerically enriched amine.
-
The aqueous layer can be acidified with hydrochloric acid to recover the this compound.
Conclusion
This compound serves as a valuable and effective chiral resolving agent in synthetic chemistry. Its straightforward synthesis from a readily available natural product and its ability to form diastereomeric salts with distinct physical properties make it a practical choice for the separation of enantiomers. This is particularly relevant in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in drug development and asymmetric synthesis.
References
(-)-Menthyloxyacetic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of (-)-Menthyloxyacetic acid, a key reagent in the field of stereochemistry.
Core Molecular Data
This compound is a chiral carboxylic acid widely utilized as a resolving agent. Its fundamental molecular characteristics are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₂₂O₃ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| CAS Number | 40248-63-3 | [1] |
| Appearance | White to light yellow crystal powder | [2] |
| Alternate Names | (-)-Menthyl carboxymethyl ether | [1] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of l-menthol (B7771125) with chloroacetic acid.[3]
Materials:
-
l-Menthol (400g, 2.56 mol)
-
Toluene (1.8 L)
-
Sodium metal (70g, 3.04 mol)
-
Chloroacetic acid (95g, 1.01 mol)
Procedure:
-
Dissolve 400g of l-menthol in 1L of toluene.
-
Add 70g of sodium metal to the solution.
-
Heat the mixture to reflux and maintain for 15 hours.
-
After reflux, remove any excess sodium.
-
Prepare a solution of 95g of chloroacetic acid in 800ml of toluene.
-
Add the chloroacetic acid solution dropwise to the reaction mixture.
-
Following the addition, stir the mixture and reflux for 48 hours.
-
After the reaction is complete, extract the reaction mixture with water.
Application in Chiral Resolution
The primary application of this compound is as a chiral resolving agent.[2] This process is fundamental in separating enantiomers from a racemic mixture, a critical step in the development of stereochemically pure pharmaceuticals. The general workflow for chiral resolution via diastereomeric salt formation is outlined below.
References
The Genesis of Specificity: An In-Depth Technical Guide to the Discovery and History of Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the chemistry of life. The differential physiological effects of enantiomers, particularly in the context of pharmaceuticals, have driven the development of sophisticated methods to separate these molecular twins. This technical guide provides a comprehensive exploration of the discovery and history of chiral resolving agents, detailing the seminal experiments, key methodologies, and quantitative data that underpin this critical field of stereochemistry. From the foundational work of Louis Pasteur to the advanced chromatographic techniques of the modern era, this document serves as a detailed resource for researchers, scientists, and drug development professionals.
A Historical Timeline of Chiral Discovery and Resolution
The understanding and manipulation of chirality have evolved over nearly two centuries, marked by pivotal discoveries and technological advancements.
| Year | Key Discovery/Development | Contributor(s) | Significance |
| 1812 | Discovery of optical activity | Jean-Baptiste Biot | Observed that certain substances, like quartz and sugar solutions, rotate the plane of polarized light, laying the groundwork for the study of chirality.[1] |
| 1848 | First resolution of a racemic mixture | Louis Pasteur | Manually separated enantiomorphic crystals of sodium ammonium (B1175870) tartrate, demonstrating that optical activity has a molecular basis and introducing the concept of molecular dissymmetry.[2][3] |
| 1853 | Chemical resolution using a resolving agent | Louis Pasteur | Used an optically active base, (+)-cinchotoxine, to form diastereomeric salts with racemic tartaric acid, which could then be separated by fractional crystallization.[4] |
| 1874 | Proposal of the tetrahedral carbon atom | Jacobus Henricus van 't Hoff & Joseph Le Bel | Independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron, providing a structural explanation for molecular chirality.[1][3] |
| 1894 | "Lock and Key" analogy for enzyme specificity | Emil Fischer | Proposed that the specific interaction between an enzyme and its substrate is analogous to a lock and key, highlighting the importance of stereochemistry in biological systems.[2] |
| 1930s | Early chromatographic separation of enantiomers | Researchers reported the separation of enantiomers of organometallic compounds using a column of crushed quartz crystals.[1] | |
| 1944 | Resolution of Tröger's base on a lactose (B1674315) column | Vladimir Prelog | Demonstrated the potential of using naturally occurring chiral substances as stationary phases for chromatographic resolution.[1] |
| 1950s | Separation of amino acid derivatives by paper chromatography | Japanese researchers | Advanced the use of chromatography for separating chiral compounds.[1] |
| 1960s | Development of synthetic chiral stationary phases (CSPs) for gas chromatography | Emanuel Gil-Av | Launched the modern era of chiral chromatography with the creation of synthetic CSPs.[1] |
| 1970s | Development of Pirkle-type and crown ether CSPs for HPLC | William Pirkle, Donald J. Cram | Introduced new classes of CSPs for high-performance liquid chromatography, expanding the scope of chiral separations. |
| 1980s | Commercialization of polysaccharide-based CSPs | Yoshio Okamoto | Developed highly effective and versatile chiral stationary phases based on cellulose (B213188) and amylose (B160209) derivatives, which remain widely used today.[1] |
Core Methodologies for Chiral Resolution
The separation of enantiomers, or chiral resolution, can be broadly categorized into three main approaches: classical chemical resolution, enzymatic resolution, and chromatographic resolution.
Classical Chemical Resolution: Diastereomeric Salt Formation
This was the first chemical method developed for chiral resolution and remains a widely used technique, especially on an industrial scale.
Principle: A racemic mixture of an acid or a base is reacted with an enantiomerically pure resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. Diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer is regenerated by breaking the salt.
Logical Workflow for Selecting a Classical Resolving Agent:
Caption: Decision pathway for selecting a classical chiral resolution strategy.
Quantitative Comparison of Common Classical Resolving Agents:
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Compound (%) |
| (±)-Ibuprofen | (S)-(-)-α-Phenylethylamine | Hexane/Methanol | ~40-50 (of S-ibuprofen salt) | >95 |
| (±)-Amphetamine | (+)-Tartaric Acid | Methanol | ~45-50 (of d-amphetamine salt) | >95 |
| (±)-Mandelic Acid | (-)-Brucine | Acetone | ~40-45 (of (+)-mandelic acid salt) | >90 |
| (±)-2-Phenylpropanoic Acid | (+)-Cinchonine | Ethanol | ~35-45 (of (+)-acid salt) | >90 |
| (±)-1-Phenylethanol | (-)-O,O'-Dibenzoyltartaric acid (esterification) | Toluene | ~40 (of ester) | >98 |
Detailed Experimental Protocol: Resolution of Racemic Amphetamine with Tartaric Acid
-
Salt Formation: Dissolve racemic amphetamine base in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amphetamine solution with stirring. Allow the mixture to stand at room temperature for several hours, then cool in an ice bath to induce crystallization of the less soluble diastereomeric salt, d-amphetamine-(+)-tartrate.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Regeneration: Dissolve the crystals in water and add a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free d-amphetamine base.
-
Extraction: Extract the d-amphetamine into an organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent to obtain the enantiomerically pure d-amphetamine.
Enzymatic Resolution
This method utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.
Principle: An enzyme, often a lipase (B570770) or an esterase, is used to selectively hydrolyze or esterify one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The product and the unreacted starting material, now enantiomerically enriched, can then be separated by conventional methods.
Experimental Workflow for Enzymatic Resolution of a Racemic Ester:
Caption: Workflow for the enzymatic resolution of a racemic ester.
Quantitative Comparison of Enzymatic Resolutions:
| Racemic Substrate | Enzyme | Reaction Type | Product 1 (ee%) | Product 2 (ee%) |
| (±)-1-Phenylethanol acetate (B1210297) | Candida antarctica Lipase B (CALB) | Hydrolysis | (R)-1-Phenylethanol (>99) | (S)-1-Phenylethanol acetate (>99) |
| (±)-Ibuprofen methyl ester | Candida rugosa Lipase | Hydrolysis | (S)-Ibuprofen (>95) | (R)-Ibuprofen methyl ester (>95) |
| (±)-Glycidyl butyrate (B1204436) | Porcine Pancreatic Lipase | Hydrolysis | (R)-Glycidol (>90) | (S)-Glycidyl butyrate (>90) |
| (±)-Menthol | Pseudomonas sp. Lipase | Esterification | (-)-Menthyl acetate (>98) | (+)-Menthol (>98) |
Detailed Experimental Protocol: Enzymatic Resolution of (±)-1-Phenylethanol Acetate
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7), add the racemic (±)-1-phenylethanol acetate.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) to the mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC or GC.
-
Workup: When approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Separation: Extract the reaction mixture with an organic solvent. The (R)-1-phenylethanol will be in the aqueous layer (or can be extracted), while the unreacted (S)-1-phenylethanol acetate will be in the organic layer.
-
Purification: Purify the alcohol and the ester by column chromatography or distillation. The (S)-1-phenylethanol acetate can be hydrolyzed to obtain (S)-1-phenylethanol.
Chromatographic Resolution: Chiral Stationary Phases (CSPs)
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), has become an indispensable tool for both analytical and preparative-scale enantioseparations.
Principle: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation.
General Workflow for Chiral HPLC Method Development:
References
The Core Mechanism of (-)-Menthyloxyacetic Acid in Chiral Resolution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (-)-menthyloxyacetic acid as a chiral resolving agent. The document outlines the fundamental principles of diastereomeric salt formation, presents generalized experimental protocols, and discusses the structural basis for enantiomeric discrimination.
Introduction: The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a critical process for the separation of enantiomers from a racemic mixture.[1] One of the most established and widely used methods for achieving this separation on both laboratory and industrial scales is through the formation of diastereomeric salts.[1] This technique leverages the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent, such as this compound.
The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure. This difference in solubility is the cornerstone of the resolution process, allowing for the selective crystallization of one of the diastereomeric salts, while the other remains in the mother liquor.[1] Subsequent isolation of the crystallized salt and liberation of the chiral amine yields the desired enantiomer in a purified form.
Mechanism of Action of this compound
The efficacy of this compound as a resolving agent stems from its ability to form diastereomeric salts with racemic bases, such as amines. The process can be broken down into three key stages:
-
Diastereomeric Salt Formation: The carboxylic acid moiety of this compound reacts with the basic functional group (e.g., an amino group) of each enantiomer in the racemic mixture. This acid-base reaction forms two diastereomeric salts.
-
Selective Crystallization: Due to the different three-dimensional arrangements of the atoms in the diastereomeric salts, they pack differently in the crystal lattice. This results in one diastereomer being less soluble in a given solvent system and selectively precipitating out of the solution. The choice of solvent is crucial and often requires empirical screening to optimize the separation.
-
Liberation of the Enantiomer: The isolated, less-soluble diastereomeric salt is then treated with a strong base to deprotonate the amine, liberating the desired enantiomer. The resolving agent can also be recovered and potentially recycled.
The key to a successful resolution lies in the molecular recognition between the chiral resolving agent and the individual enantiomers of the racemic compound. The bulky and structurally defined menthyl group of this compound creates a specific chiral environment that interacts differently with the (R) and (S) enantiomers of the base. These differing interactions, which can include hydrogen bonding, van der Waals forces, and steric hindrance, dictate the stability and solubility of the resulting diastereomeric salt crystals.
Visualizing the Mechanism
The following diagram illustrates the general principle of diastereomeric salt formation using a chiral acid like this compound with a racemic amine.
Caption: Diastereomeric salt formation and selective crystallization.
Experimental Protocol: A Generalized Approach
While the optimal conditions are substrate-dependent, the following provides a general experimental workflow for the resolution of a racemic amine using this compound.
Materials
-
Racemic amine
-
This compound (1.0 equivalent)
-
Selected solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Aqueous solution of a strong base (e.g., 2M NaOH)
-
Aqueous solution of a strong acid (e.g., 2M HCl)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure
-
Salt Formation:
-
Dissolve the racemic amine in a minimal amount of the chosen hot solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same hot solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
The collected solid is the less-soluble diastereomeric salt. The filtrate, or mother liquor, contains the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., 2M NaOH) until the salt dissolves and the solution is basic.
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a derivative with a chiral derivatizing agent and analyzing by NMR spectroscopy.
-
Experimental Workflow Diagram
Caption: General experimental workflow for chiral resolution.
Quantitative Data and Analysis
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved product. The following table provides a template for the type of data that should be collected and analyzed during the optimization of a resolution process. Note: The values presented here are illustrative and will vary depending on the specific racemic compound and experimental conditions.
| Parameter | Less Soluble Diastereomer | More Soluble Diastereomer |
| Yield of Diastereomeric Salt | e.g., 40-50% (of theoretical max) | - |
| Melting Point of Salt | e.g., 150-155 °C | (Typically not isolated) |
| Solubility in Chosen Solvent | Lower | Higher |
| Yield of Liberated Amine | e.g., 35-45% (overall) | - |
| Enantiomeric Excess (e.e.) | >95% | (Varies) |
| Optical Rotation [α]D | e.g., +X° (c=1, solvent) | e.g., -Y° (c=1, solvent) |
Molecular Interactions: A Structural Perspective
The key interactions between the carboxylate of this compound and the protonated amine of the substrate are ionic bonding and hydrogen bonding. The chiral recognition arises from the steric and electronic complementarity between the bulky, hydrophobic menthyl group and the substituents on the chiral center of the amine. One diastereomeric salt will have a more favorable set of intermolecular interactions, leading to a more stable and less soluble crystal lattice.
The following diagram provides a hypothetical representation of the key interactions in the less soluble diastereomeric salt.
References
Spectroscopic and Synthetic Guide to (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of (-)-Menthyloxyacetic acid, a valuable chiral auxiliary in asymmetric synthesis. The document presents detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in clearly structured tables, alongside a comprehensive experimental protocol for its preparation.
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through rigorous spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.5 | br s | - | -COOH |
| 4.15 | d | 16.5 | O-CH a-COOH |
| 4.05 | d | 16.5 | O-CH b-COOH |
| 3.25 | dt | 10.9, 4.3 | H -1 (menthyl) |
| 2.20 | m | - | H -8 (menthyl) |
| 2.10 | m | - | H -2a (menthyl) |
| 1.65 | m | - | H -6a, H-5a (menthyl) |
| 1.45 | m | - | H -4 (menthyl) |
| 1.25 | m | - | H -3a (menthyl) |
| 1.05 | m | - | H -2b, H-6b (menthyl) |
| 0.92 | d | 6.5 | CH₃ -7 (menthyl) |
| 0.90 | d | 7.0 | CH₃ -9 or CH₃-10 (menthyl) |
| 0.78 | d | 7.0 | CH₃ -10 or CH₃-9 (menthyl) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | C =O (Carboxylic Acid) |
| ~83.0 | C -1 (Menthyl) |
| ~67.0 | O-C H₂-COOH |
| ~48.0 | C -2 (Menthyl) |
| ~40.0 | C -6 (Menthyl) |
| ~34.5 | C -4 (Menthyl) |
| ~31.5 | C -8 (Menthyl) |
| ~25.5 | C -5 (Menthyl) |
| ~23.0 | C -3 (Menthyl) |
| ~22.0 | C -7 (Menthyl) |
| ~21.0 | C -9 or C-10 (Menthyl) |
| ~16.0 | C -10 or C-9 (Menthyl) |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 2800-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1100 | Strong | C-O stretch (ether) |
Experimental Protocols
Synthesis of this compound
A reliable method for the preparation of this compound is the reaction of (-)-menthol with chloroacetic acid in the presence of a base. A detailed procedure is provided by Organic Syntheses, a highly reputable source for experimental methods in organic chemistry.[1]
Materials:
-
(-)-Menthol
-
Sodium
-
Toluene (B28343) (dry)
-
Chloroacetic acid (dried)
-
Hydrochloric acid (20%)
-
Benzene
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a solution of (-)-menthol in dry toluene is prepared.
-
Clean sodium is added to the flask, and the mixture is heated to reflux with stirring until all the sodium has reacted to form sodium menthoxide. This may take several hours.
-
The reaction mixture is cooled, and finely powdered, dry chloroacetic acid is added in portions.
-
A thick precipitate of sodium chloroacetate (B1199739) will form. The mixture is then refluxed with vigorous stirring for an extended period (e.g., 48 hours). Additional dry toluene may be required to maintain a stirrable mixture.
-
After cooling, the reaction mixture is treated with water to dissolve the sodium salts. The aqueous layer is separated.
-
The aqueous extract is carefully acidified with 20% hydrochloric acid. The crude this compound separates as an oil.
-
The product is extracted with benzene, and the solvent is removed by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic data.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Amines with (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of stereochemically pure pharmaceuticals and fine chemicals. The separation of racemic mixtures into their constituent enantiomers is often achieved by diastereomeric salt formation, a robust and scalable technique. This method involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
This document provides a detailed protocol for the chiral resolution of racemic amines using the chiral resolving agent, (-)-Menthyloxyacetic acid. While specific quantitative data for the resolution of all possible racemic amines with this compound is not exhaustively available in published literature, this protocol outlines a general and systematic approach for researchers to effectively develop and optimize their own resolution processes. The provided data tables are illustrative examples based on typical results obtained in diastereomeric resolutions.
Principle of Chiral Resolution
The fundamental principle behind this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic amine, consisting of (R)-amine and (S)-amine, is reacted with an enantiopure chiral acid, this compound. This reaction yields two diastereomeric salts: [(R)-amine-(-)-menthyloxyacetate] and [(S)-amine-(-)-menthyloxyacetate]. Due to their different spatial arrangements, these diastereomeric salts possess distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference is exploited to selectively crystallize one of the diastereomeric salts, thereby enriching one enantiomer of the amine.
The subsequent liberation of the resolved amine from the purified diastereomeric salt is typically achieved by treatment with a base, which regenerates the free amine, now in an enantiomerically enriched form. The resolving agent can also be recovered and recycled.
Experimental Protocols
General Protocol for Diastereomeric Salt Formation and Crystallization
This protocol describes a general procedure for the formation of diastereomeric salts between a racemic amine and this compound, followed by fractional crystallization. Optimization of solvent, temperature, and stoichiometry is crucial for a successful resolution.
Materials:
-
Racemic amine
-
This compound (enantiomerically pure)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Standard laboratory glassware (flasks, condenser, crystallizing dish)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Polarimeter and/or chiral HPLC for enantiomeric excess determination
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a selected warm solvent or solvent mixture.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, also warmed if necessary.
-
Salt Formation: Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.
-
Crystallization:
-
If a precipitate forms at room temperature, heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol for Liberation of the Enantiomerically Enriched Amine
Procedure:
-
Suspension of Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a base (e.g., 2M NaOH solution) dropwise while stirring until the pH of the solution is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine.
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Protocol for Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining e.e. A suitable chiral stationary phase must be selected for the specific amine.
-
Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known specific rotation of the enantiomerically pure amine.
-
Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) * 100
-
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
-
Data Presentation
The following tables provide an illustrative summary of the kind of quantitative data that should be recorded during the optimization of a chiral resolution process.
Table 1: Illustrative Screening of Solvents for Crystallization
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Amine (%) |
| Amine A | This compound | Methanol | 45 | 85 |
| Amine A | This compound | Ethanol | 42 | 92 |
| Amine A | This compound | Isopropanol | 38 | 95 |
| Amine A | This compound | Acetone | 35 | 78 |
Table 2: Illustrative Effect of Stoichiometry
| Racemic Amine | Molar Ratio (Amine:Resolving Agent) | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Amine (%) |
| Amine B | 1 : 0.5 | Ethanol | 35 | 90 |
| Amine B | 1 : 0.8 | Ethanol | 40 | 94 |
| Amine B | 1 : 1.0 | Ethanol | 43 | 91 |
Visualizations
The following diagrams illustrate the workflow of the chiral resolution process.
Caption: Experimental workflow for chiral resolution of racemic amines.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
The use of this compound as a chiral resolving agent offers a promising avenue for the separation of racemic amines. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and effective chiral resolution processes. Successful implementation will depend on careful optimization of key experimental parameters, including the choice of solvent, the stoichiometry of the reactants, and the crystallization conditions. The systematic approach outlined herein, coupled with diligent analysis of the enantiomeric excess at each stage, will enable the successful isolation of enantiomerically pure amines for a wide range of applications in research and development.
Application Notes and Protocol for Diastereomeric Salt Formation Using (-)-Menthyloxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a robust and scalable method for the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. This technique leverages the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. These resulting diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. (-)-Menthyloxyacetic acid is a chiral resolving agent derived from the naturally occurring (-)-menthol. Its rigid bicyclic structure and the presence of a carboxylic acid moiety make it an effective resolving agent for a variety of racemic primary and secondary amines. This document provides a detailed protocol for the use of this compound in the diastereomeric salt resolution of chiral amines.
Principle of Resolution
The fundamental principle of this chiral resolution method lies in the reaction of a racemic amine (a 50:50 mixture of (R)- and (S)-enantiomers) with an enantiomerically pure resolving agent, this compound. This reaction forms a mixture of two diastereomeric salts: [(-)-menthyloxyacetate • (R)-amine] and [(-)-menthyloxyacetate • (S)-amine]. Since these diastereomers are not mirror images of each other, they possess different physical properties, most notably different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation from the more soluble diastereomer by filtration. The less soluble diastereomeric salt is then treated to liberate the desired enantiomer of the amine and to recover the resolving agent.
Experimental Protocol
This protocol outlines a general procedure for the diastereomeric salt resolution of a racemic primary or secondary amine using this compound. The specific conditions such as solvent, temperature, and stoichiometry may require optimization for each specific amine.
Materials:
-
Racemic amine
-
This compound
-
Selected solvent(s) (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758), diethyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, filtration apparatus, rotary evaporator)
Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a pre-selected hot solvent or solvent mixture.
-
In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in a small amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the solution of this compound to the stirred solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt (if available) can initiate crystallization.
-
Once crystallization begins, the mixture can be further cooled in an ice bath or refrigerator to maximize the yield of the precipitated salt.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Dry the collected diastereomeric salt, for instance, in a vacuum oven at a suitable temperature.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in water.
-
Add an aqueous solution of a base (e.g., 2 M NaOH) dropwise while stirring until the salt has completely dissolved and the solution is basic (pH > 10). This will liberate the free amine.
-
Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Step 4: Recovery of the Resolving Agent
-
The aqueous layer from the extraction in Step 3 contains the sodium salt of this compound.
-
Acidify the aqueous solution with an aqueous acid (e.g., 2 M HCl) to a low pH (pH < 2) to precipitate the this compound.
-
Collect the precipitated resolving agent by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can potentially be reused.
Step 5: Determination of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Data Presentation
The success of a diastereomeric salt resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following tables provide a template for summarizing the quantitative data from resolution experiments. Please note that the following data is illustrative and will vary depending on the specific racemic amine and experimental conditions.
Table 1: Illustrative Data for the Resolution of a Racemic Amine
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess of Salt (%) |
| Amine A | This compound | Ethanol | 45 | 90 |
| Amine B | This compound | Isopropanol | 40 | 95 |
| Amine C | This compound | Acetone | 35 | 88 |
Table 2: Properties of Resolved Enantiomer (Illustrative)
| Enantiomer | Yield (%) | Enantiomeric Excess (%) | Specific Rotation [α] |
| (R)-Amine A | 38 | >98 (after recrystallization) | +X.X° (c=1, solvent) |
| (S)-Amine B | 35 | >99 (after recrystallization) | -Y.Y° (c=1, solvent) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the diastereomeric salt resolution protocol.
Caption: Workflow for diastereomeric salt resolution.
Logical Relationship of Enantiomers and Diastereomers
The following diagram illustrates the relationship between the starting enantiomers and the diastereomeric salts formed during the resolution process.
Caption: Formation of diastereomers from enantiomers.
Menthyl Esterification for Chiral Resolution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of (-)-menthol as a chiral auxiliary for the resolution of racemic carboxylic acids. This method is a cornerstone in synthetic chemistry, offering a reliable and scalable strategy for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.
Introduction
Chiral resolution is a critical process for the separation of enantiomers from a racemic mixture. One of the most established and effective methods for the resolution of racemic carboxylic acids is through the formation of diastereomeric esters using a chiral alcohol. (-)-Menthol, a naturally abundant and inexpensive monoterpene, serves as an excellent chiral auxiliary for this purpose. The esterification of a racemic carboxylic acid with enantiomerically pure (-)-menthol yields a mixture of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as melting point and solubility, allowing for their separation by standard laboratory techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric esters affords the desired enantiopurified carboxylic acids and allows for the recovery of the menthol (B31143) chiral auxiliary.
Principle of Chiral Resolution via Menthyl Esterification
The fundamental principle of this chiral resolution strategy lies in the temporary conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the logical workflow below, the racemic carboxylic acid is first converted into a mixture of diastereomeric menthyl esters. These diastereomers can then be separated based on their distinct physical properties. Finally, the chiral auxiliary (menthol) is cleaved from the separated diastereomers to yield the individual, enantiomerically pure carboxylic acids.
Caption: Logical workflow of menthyl esterification for chiral resolution.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the esterification of a racemic carboxylic acid with (-)-menthol, the separation of the resulting diastereomers, and the subsequent hydrolysis to obtain the enantiopure carboxylic acids.
Protocol 1: Menthyl Esterification of a Racemic Carboxylic Acid
This protocol describes a general procedure for the formation of diastereomeric menthyl esters using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a coupling agent.[1][2]
Materials:
-
Racemic carboxylic acid
-
(-)-Menthol (1.1 equivalents)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 equivalents)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the racemic carboxylic acid (1.0 equivalent) and (-)-menthol (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP) (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric menthyl esters.
-
Purify the crude product by silica gel column chromatography to isolate the mixture of diastereomers from any remaining starting materials and reagents.
Protocol 2: Separation of Diastereomeric Menthyl Esters
The separation of the diastereomeric menthyl esters can be achieved by either preparative high-performance liquid chromatography (HPLC) or diastereoselective crystallization.
This method is generally applicable and provides high purity of the separated diastereomers.
Materials and Equipment:
-
Mixture of diastereomeric menthyl esters
-
HPLC grade solvents (e.g., hexane (B92381), ethanol (B145695), isopropanol)
-
Preparative HPLC system with a suitable chiral column (e.g., CHIRALPAK® or CHIRALCEL® series)
-
UV detector
Procedure:
-
Dissolve the mixture of diastereomeric menthyl esters in a suitable solvent compatible with the mobile phase.
-
Develop an analytical scale HPLC method to determine the optimal mobile phase composition for the separation of the two diastereomers. A typical mobile phase for normal phase chiral columns is a mixture of hexane and an alcohol (e.g., ethanol or isopropanol).
-
Once a suitable separation is achieved on an analytical scale, scale up the method to a preparative HPLC system.
-
Inject the dissolved diastereomeric mixture onto the preparative column and collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions containing each pure diastereomer and evaporate the solvent under reduced pressure to obtain the isolated diastereomers.
This classical method can be highly effective and scalable, particularly if one diastereomer has significantly lower solubility in a specific solvent system.
Materials:
-
Mixture of diastereomeric menthyl esters
-
A range of solvents for solubility screening (e.g., hexane, heptane, ethanol, methanol (B129727), ethyl acetate (B1210297), toluene)
Procedure:
-
Perform a solvent screen to identify a suitable solvent or solvent mixture in which one diastereomer is significantly less soluble than the other. This can be done by dissolving small amounts of the diastereomeric mixture in different solvents at an elevated temperature and then allowing them to cool slowly to room temperature or below.
-
Once a suitable solvent system is identified, dissolve the bulk of the diastereomeric mixture in the minimum amount of the hot solvent to achieve a saturated solution.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
The mother liquor will be enriched in the more soluble diastereomer. This can be concentrated and subjected to further crystallization or purified by chromatography.
-
The purity of the crystallized diastereomer should be assessed by analytical HPLC or NMR spectroscopy. If necessary, a second recrystallization can be performed to improve the diastereomeric excess (de).
Protocol 3: Hydrolysis of Separated Menthyl Esters
This protocol describes the saponification of the purified menthyl esters to yield the enantiopure carboxylic acids and recover the menthol chiral auxiliary.
Materials:
-
Purified diastereomeric menthyl ester
-
Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified menthyl ester in a mixture of methanol and water.
-
Add a solution of potassium hydroxide or lithium hydroxide in water to the ester solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting ester is completely consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 1-2 with 1 M HCl. This will protonate the carboxylate to form the free carboxylic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes). The enantiopure carboxylic acid will be in the organic phase.
-
The recovered (-)-menthol will also be extracted into the organic phase.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting residue contains the enantiopure carboxylic acid and (-)-menthol. These can be separated by silica gel column chromatography.
Data Presentation
The following table summarizes quantitative data from the literature for the chiral resolution of various carboxylic acids using (-)-menthol esterification.
| Racemic Carboxylic Acid | Esterification Conditions | Separation Method | Diastereomer 1 Yield (%) | Diastereomer 2 Yield (%) | Diastereomeric Ratio | Reference |
| Artificial Glutamate (B1630785) Analog 1 | MNBA, DMAP, DCM, rt | Preparative HPLC | 45.3 | 44.4 | ~1:1 | [1] |
| Artificial Glutamate Analog 2 | MNBA, DMAP, DCM, rt | Preparative HPLC | - | - | 53:46 | [2] |
| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Acid chloride, 100°C | Crystallization | - | - | - | [3] |
Note: Data for diastereomeric excess (de) and enantiomeric excess (ee) of the final products are often reported as >99% after successful separation and hydrolysis, but specific numerical values can vary depending on the efficiency of the separation method.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the chiral resolution of a racemic carboxylic acid using menthyl esterification, followed by separation and hydrolysis.
Caption: Experimental workflow for menthyl esterification and chiral resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 3. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of (-)-Menthyloxyacetic Acid in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Menthyloxyacetic acid is a valuable chiral resolving agent employed in the synthesis of complex natural products. Its utility lies in its ability to form diastereomeric esters with racemic alcohols and amines. These diastereomers, possessing distinct physical properties, can be separated using standard chromatographic techniques. Subsequent hydrolysis of the separated diastereomers affords the desired enantiomerically pure alcohol or amine, along with the recoverable chiral auxiliary. This method is particularly crucial for establishing key stereocenters in precursors to complex bioactive molecules. A significant application of this strategy is in the synthesis of prostaglandins, where the stereochemistry of hydroxyl groups on the cyclopentane (B165970) ring is critical for biological activity. The resolution of racemic intermediates, such as precursors to the pivotal Corey lactone, is a key step where this compound can be effectively utilized.
Application: Resolution of Racemic Alcohols
A primary application of this compound in the context of natural product synthesis is the resolution of racemic secondary alcohols. This process is fundamental for obtaining enantiomerically pure building blocks that are subsequently elaborated into the final natural product.
General Principle:
The hydroxyl group of a racemic alcohol is esterified with this compound to yield a mixture of two diastereomeric esters. Due to their different spatial arrangements, these diastereomers exhibit different physical properties, allowing for their separation by chromatography (e.g., HPLC or column chromatography). Once separated, the ester linkage is cleaved (hydrolyzed) to yield the two enantiomerically pure alcohols and recover the this compound chiral auxiliary.
Example Application: Resolution of a Prostaglandin (B15479496) Precursor Intermediate
In the synthesis of prostaglandins, a common strategy involves the early introduction of chirality. The resolution of a racemic cyclopentenol (B8032323) intermediate is a critical step. While specific literature examples directly citing this compound for the resolution of a Corey lactone precursor are not prevalent in the provided search results, the methodology is a standard and applicable chemical principle. The following protocol is a generalized procedure based on established chemical transformations for resolving racemic alcohols.
Experimental Protocols
Protocol 1: Diastereomeric Esterification of a Racemic Alcohol with this compound
This protocol describes the formation of diastereomeric esters from a racemic alcohol and this compound.
Materials:
-
Racemic alcohol (e.g., a prostaglandin precursor)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation of the diastereomeric esters.
Materials:
-
Mixture of diastereomeric esters from Protocol 1
-
HPLC system with a normal phase column (e.g., silica or chiral column)
-
Mobile phase: Isocratic or gradient mixture of hexane and ethyl acetate (or other suitable solvents)
Procedure:
-
Dissolve the diastereomeric ester mixture in a small amount of the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute with the chosen mobile phase, monitoring the separation by UV detection.
-
Collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions for each diastereomer and concentrate under reduced pressure to obtain the purified diastereomers.
Protocol 3: Hydrolysis of Separated Diastereomers to Obtain Enantiomerically Pure Alcohols
This protocol describes the cleavage of the ester bond to release the enantiomerically pure alcohol and recover the chiral auxiliary.
Materials:
-
Separated diastereomeric ester (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH) or potassium carbonate (K2CO3)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the purified diastereomeric ester in a mixture of methanol (or THF) and water.
-
Add an excess of lithium hydroxide (or potassium carbonate) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the deprotonated this compound, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure alcohol.
-
The aqueous layer containing the (-)-menthyloxyacetate can be acidified with 1 M HCl and extracted with diethyl ether to recover the chiral auxiliary.
Data Presentation
The following table summarizes the expected quantitative data from a successful resolution of a racemic alcohol using this compound.
| Parameter | Description | Typical Value Range |
| Yield of Diastereomers | The combined yield of the two diastereomeric esters after esterification and purification. | 80-95% |
| Diastereomeric Ratio | The ratio of the two diastereomers formed in the esterification reaction. Ideally close to 1:1. | ~50:50 |
| Diastereomeric Excess (de) | A measure of the purity of a single diastereomer after separation. | >98% |
| Yield of Enantiomers | The yield of the individual enantiomerically pure alcohol after hydrolysis. | 85-98% |
| Enantiomeric Excess (ee) | A measure of the enantiomeric purity of the final alcohol. | >99% |
| Recovery of Auxiliary | The yield of recovered this compound. | >90% |
Visualizations
Below are diagrams illustrating the workflow and logical relationships in the application of this compound for chiral resolution.
Determining Enantiomeric Excess with (-)-Menthyloxyacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral compounds, particularly in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereochemistry. (-)-Menthyloxyacetic acid is a valuable chiral derivatizing agent (CDA) employed for the determination of enantiomeric excess of chiral alcohols and amines. This method relies on the conversion of a pair of enantiomers into a mixture of diastereomers by reaction with the chiral reagent. These resulting diastereomers possess distinct physical and spectral properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document provides detailed application notes and protocols for the use of this compound in determining the enantiomeric excess of chiral alcohols and amines.
Principle of the Method
The core principle involves the reaction of a racemic or enantiomerically enriched alcohol or amine with optically pure this compound, or more commonly, its activated form, (-)-menthyloxyacetyl chloride. This reaction forms a pair of diastereomeric esters or amides.
Caption: Derivatization of a racemic analyte with a this compound derivative to form a diastereomeric mixture.
Because these diastereomers have different physical properties, they can be separated and quantified by standard analytical techniques. The ratio of the integrated signals in an NMR spectrum or the peak areas in an HPLC chromatogram directly corresponds to the ratio of the original enantiomers, allowing for the calculation of the enantiomeric excess.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from (-)-menthol. A general procedure involves the reaction of (-)-menthol with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.
Protocol for Synthesis of this compound:
-
To a solution of (-)-menthol in an appropriate organic solvent (e.g., toluene), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add ethyl bromoacetate (B1195939) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction is quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude ethyl (-)-menthyloxyacetate.
-
The crude ester is then hydrolyzed by refluxing with a solution of potassium hydroxide (B78521) in ethanol (B145695)/water.
-
After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid.
-
The precipitated this compound is extracted with an organic solvent, washed with water, dried, and the solvent is evaporated. The crude product can be purified by recrystallization.
Preparation of (-)-Menthyloxyacetyl Chloride
For efficient derivatization, this compound is typically converted to its more reactive acid chloride.
Protocol for Synthesis of (-)-Menthyloxyacetyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound and an excess of thionyl chloride (SOCl₂).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux for 2-3 hours.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude (-)-menthyloxyacetyl chloride can be purified by vacuum distillation.
Derivatization of Chiral Alcohols and Amines
Protocol for Derivatization:
-
Dissolve the chiral alcohol or amine (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2-1.5 equivalents) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of (-)-menthyloxyacetyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically 1-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed successively with dilute acid (e.g., 1M HCl) to remove the base, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diastereomeric mixture can be purified by column chromatography on silica (B1680970) gel if necessary before analysis.
Caption: General experimental workflow for determining enantiomeric excess using this compound.
Analysis of Diastereomers
NMR Spectroscopy
The two diastereomers will exhibit different chemical shifts for the protons near the stereocenter. By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess can be calculated using the following formula:
e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Key Protons to Monitor:
-
For alcohol derivatives: The proton on the carbon bearing the newly formed ester oxygen (the α-proton of the original alcohol).
-
For amine derivatives: The proton on the carbon adjacent to the newly formed amide nitrogen (the α-proton of the original amine).
-
Protons of the (-)-menthyloxyacetyl moiety, particularly the methylene (B1212753) protons of the -OCH₂CO- group, which may become diastereotopic and show distinct signals.
High-Performance Liquid Chromatography (HPLC)
The diastereomers can be separated on a standard achiral stationary phase (e.g., silica gel or C18). The enantiomeric excess is determined from the relative areas of the two diastereomeric peaks in the chromatogram.
e.e. (%) = [ (Area of major diastereomer peak - Area of minor diastereomer peak) / (Area of major diastereomer peak + Area of minor diastereomer peak) ] x 100
Data Presentation
The following tables summarize typical data obtained from the analysis of diastereomeric derivatives of this compound.
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Derivatives
| Chiral Analyte | Monitored Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| 1-Phenylethanol | CH-O | 5.95 | 5.90 | 0.05 |
| 2-Butanol | CH-O | 4.88 | 4.82 | 0.06 |
| 1-Phenylethylamine | CH-N | 5.35 | 5.28 | 0.07 |
| 2-Aminobutane | CH-N | 4.15 | 4.09 | 0.06 |
Note: The specific chemical shifts can vary depending on the solvent and the specific structure of the analyte.
Table 2: Representative HPLC Separation Parameters for Diastereomeric Derivatives
| Chiral Analyte Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 1-Phenylethanol ester | Silica Gel (Normal Phase) | Hexane:Ethyl Acetate (90:10) | 1.0 | 12.5 | 14.2 | >1.5 |
| 2-Butanol ester | C18 (Reverse Phase) | Acetonitrile:Water (60:40) | 1.0 | 8.9 | 9.8 | >1.5 |
| 1-Phenylethylamine amide | Silica Gel (Normal Phase) | Hexane:Isopropanol (85:15) | 1.0 | 15.3 | 17.1 | >1.5 |
| 2-Aminobutane amide | C18 (Reverse Phase) | Methanol:Water (70:30) | 0.8 | 10.2 | 11.5 | >1.5 |
Logical Relationships and Signaling Pathways
Caption: Logical workflow for the determination of enantiomeric excess.
Conclusion
The use of this compound as a chiral derivatizing agent offers a reliable and accessible method for determining the enantiomeric excess of chiral alcohols and amines. The formation of diastereomers that are distinguishable by NMR and separable by HPLC allows for straightforward quantification. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this valuable analytical technique. Careful execution of the derivatization and analytical procedures is essential for obtaining accurate and reproducible results.
Application Notes and Protocols for Fractional Crystallization of Diastereomeric Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fractional crystallization of diastereomeric salts is a classical and widely applicable technique for the separation of enantiomers.[1][2] This method relies on the conversion of a racemic mixture into a pair of diastereomeric salts by reacting it with a chiral resolving agent.[2][3] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical and chemical properties, such as solubility, melting point, and stability.[2][4][5] This difference in solubility is exploited to selectively crystallize one diastereomer from a suitable solvent, thereby achieving chiral resolution.[2][6] The process is scalable and widely used in the pharmaceutical industry for the production of enantiomerically pure active pharmaceutical ingredients (APIs).[6][7]
The overall process can be divided into three main stages:
-
Salt Formation: Reaction of the racemic mixture with an enantiomerically pure resolving agent to form a mixture of diastereomeric salts.[2]
-
Fractional Crystallization: Selective crystallization of the less soluble diastereomeric salt from a carefully selected solvent system.[2]
-
Enantiomer Regeneration: Liberation of the desired pure enantiomer from the isolated diastereomeric salt.[2]
The success of this technique is highly dependent on several factors, including the choice of the resolving agent, the selection of the crystallization solvent, the control of supersaturation, and the cooling profile.[8][9]
Experimental Workflow and Logic
The general workflow for the chiral resolution of a racemic mixture via diastereomeric salt crystallization is depicted below. This process involves a systematic approach, starting from the selection of a suitable resolving agent and solvent, followed by the optimization of crystallization conditions to achieve high diastereomeric purity and yield.
Key Experimental Protocols
Protocol 1: High-Throughput Screening for Resolving Agent and Solvent Selection
This protocol outlines a method for rapidly screening multiple resolving agents and solvents using a 96-well plate format to identify promising conditions for diastereomeric salt resolution.
Materials:
-
Racemic compound
-
A library of chiral resolving agents (see Table 1)
-
A range of crystallization solvents (see Table 2)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate sealer
-
Centrifuge with plate rotor
-
HPLC with a chiral column
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the racemic compound in a volatile solvent (e.g., methanol).
-
Prepare stock solutions of each chiral resolving agent at the same molar concentration in the same solvent.[2]
-
-
Salt Formation in 96-Well Plate:
-
Dispense a fixed volume of the racemic compound stock solution into each well of the 96-well plate.[2][8]
-
Add one molar equivalent of each resolving agent stock solution to the wells, dedicating specific rows or columns to each agent.[2][10]
-
Evaporate the solvent completely to leave a solid residue of the diastereomeric salts in each well.[8]
-
-
Solvent Screening:
-
Analysis:
-
Centrifuge the plate to pellet any solid material.[8]
-
Carefully collect a sample of the supernatant (mother liquor) from each well.[8]
-
Analyze the supernatant samples by chiral HPLC to determine the concentration and enantiomeric excess (e.e.) of the compound remaining in solution.[8]
-
The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for selective crystallization.[8]
-
Protocol 2: Lab-Scale Fractional Crystallization
This protocol describes a typical procedure for fractional crystallization on a laboratory scale once a suitable resolving agent and solvent system have been identified.
Materials:
-
Racemic compound
-
Selected chiral resolving agent
-
Selected crystallization solvent
-
Crystallization vessel with temperature control and stirring (e.g., jacketed reactor)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Salt Formation:
-
Dissolve the racemic compound in the selected solvent in the crystallization vessel.
-
Add one equivalent of the chiral resolving agent. The stoichiometry may be optimized to improve resolution.[8]
-
Heat the mixture to ensure complete dissolution of both the racemate and the resolving agent, forming the diastereomeric salts in situ.
-
-
Controlled Cooling and Crystallization:
-
Implement a controlled cooling profile. A slower cooling rate generally promotes more selective crystallization of the less soluble diastereomer.[8] A typical cooling rate might be in the range of 0.1-0.5 °C/min.[11]
-
Seeding the solution with a small amount of the desired pure diastereomeric salt at the point of supersaturation can be beneficial to induce crystallization and control crystal size.[9]
-
Agitate the mixture at a constant rate during cooling to ensure homogeneity and prevent the formation of agglomerates.[2]
-
-
Isolation of Diastereomeric Salt:
-
Once crystallization is complete (e.g., after reaching the final temperature and holding for a period), isolate the solid product by filtration.[2][9]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[2][9]
-
Dry the crystals under vacuum at a suitable temperature.[9]
-
-
Analysis:
-
Determine the yield of the crystalline salt.
-
Assess the diastereomeric purity (diastereomeric excess, d.e.) of the salt using an appropriate analytical technique such as chiral HPLC, NMR spectroscopy, or by measuring the specific rotation.[9]
-
Protocol 3: Regeneration of the Pure Enantiomer
This protocol details the final step of liberating the desired enantiomer from the purified diastereomeric salt.
Materials:
-
Purified diastereomeric salt
-
Acidic or basic solution (e.g., HCl, NaOH)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Salt Dissociation:
-
Dissolve the purified diastereomeric salt in water or a suitable solvent.[2]
-
Adjust the pH of the solution to break the ionic bond between the chiral acid and base.[2]
-
For resolving a racemic acid with a chiral base, add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free acid.[2]
-
For resolving a racemic base with a chiral acid, add a strong base (e.g., NaOH) to deprotonate the ammonium (B1175870) salt and liberate the free amine.[2]
-
-
-
Extraction:
-
Extract the liberated enantiomer into an appropriate organic solvent.
-
Wash the organic layer with water and/or brine to remove any residual salts.
-
-
Isolation:
-
Dry the organic layer over a suitable drying agent.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically pure product.
-
-
Analysis:
-
Confirm the chemical identity and determine the enantiomeric purity (e.e.) of the final product using techniques such as chiral HPLC, NMR, and polarimetry.
-
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data and common reagents used in the fractional crystallization of diastereomeric salts.
Table 1: Common Chiral Resolving Agents
| Class | Resolving Agent | Resolves |
|---|---|---|
| Acids | (+)-Tartaric acid | Bases |
| (-)-Tartaric acid | Bases | |
| (+)-Mandelic acid | Bases | |
| (-)-Mandelic acid | Bases | |
| (+)-Camphorsulfonic acid | Bases | |
| (-)-Camphorsulfonic acid | Bases | |
| Bases | (+)-Brucine | Acids |
| (-)-Strychnine | Acids | |
| (+)-Cinchonine | Acids | |
| (-)-Cinchonidine | Acids | |
| (R)-(+)-1-Phenylethylamine | Acids |
| | (S)-(-)-1-Phenylethylamine | Acids |
Table 2: Common Solvents for Crystallization Screening
| Polarity | Solvent |
|---|---|
| Protic | Water, Methanol, Ethanol, Isopropanol |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl acetate, Tetrahydrofuran (THF) |
| Aprotic Nonpolar | Toluene, Heptane, Dichloromethane |
Table 3: Illustrative Impact of Solvent on Diastereomeric Excess (d.e.) Note: Data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific diastereomeric salts.[8]
| Diastereomeric Salt Pair | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (R)-Acid-(S)-Base | Methanol | 0 | 45 | 85 |
| (R)-Acid-(S)-Base | Ethanol | 0 | 40 | 92 |
| (R)-Acid-(S)-Base | Isopropanol | 0 | 35 | 98 |
| (R)-Acid-(S)-Base | Acetonitrile | 0 | 50 | 75 |
| (S)-Acid-(S)-Base | Methanol | 0 | 48 | 82 |
| (S)-Acid-(S)-Base | Ethanol | 0 | 42 | 90 |
| (S)-Acid-(S)-Base | Isopropanol | 0 | 38 | 95 |
| (S)-Acid-(S)-Base | Acetonitrile | 0 | 52 | 70 |
Table 4: Example Experimental Parameters from a Published Study Resolution of racemic pregabalin (B1679071) with L-tartaric acid.
| Parameter | Value | Reference |
| Reactants | Racemic pregabalin, L-tartaric acid | [12] |
| Solvent | Water | [12] |
| Initial Concentration | 600 mg (g water)⁻¹ | [6] |
| Initial Temperature | 31 °C | [6] |
| Seeding Temperature | 30 °C | [6] |
| Final Temperature | 20 °C | [6] |
| Cooling Rate | 0.07 °C min⁻¹ | [6] |
| Yield | 51.6% | [6][12] |
| Productivity | 153 mg (g water)⁻¹ | [6][12] |
Factors Influencing Resolution Success
The success of a diastereomeric salt resolution is a multifactorial problem. The interplay between the properties of the diastereomeric salts, the solvent, and the process parameters determines the outcome.
Troubleshooting Common Issues
-
No Crystals Form: This can be due to high solubility of the diastereomeric salts in the chosen solvent. To address this, one can try lowering the crystallization temperature, adding an anti-solvent to reduce solubility, or increasing the concentration of the solute. Seeding the solution can also help induce crystallization.[9]
-
Low Purity (Low d.e.): This may result from a small difference in solubility between the two diastereomers in the chosen solvent. Experimenting with different solvents or solvent mixtures is crucial.[8] Additionally, a slower cooling rate can improve selectivity. Recrystallization of the obtained salt may be necessary to enhance purity.[8]
-
Low Yield: A low yield might indicate that the desired diastereomer has significant solubility in the mother liquor. Further cooling or partial evaporation of the solvent could increase the yield. However, this might compromise purity.
-
Oiling Out: This occurs when the solute separates as a liquid phase instead of a solid. It is often caused by excessively high supersaturation or a crystallization temperature that is too high. Using a more dilute solution, a slower cooling rate, or ensuring proper agitation can mitigate this issue.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cleavage and Recovery of (-)-Menthyloxyacetic Acid Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of the (-)-menthyloxyacetic acid chiral auxiliary and the subsequent recovery of the auxiliary for reuse. The information is intended for professionals in research and development who utilize chiral auxiliaries in asymmetric synthesis.
Introduction
This compound is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Derived from the naturally abundant and inexpensive (-)-menthol, it offers a practical solution for the synthesis of enantiomerically enriched compounds. A key advantage of using a chiral auxiliary is the ability to recover and recycle it, which is crucial for process economy and sustainability in both academic research and industrial drug development.
The auxiliary is typically attached to a substrate via an ester linkage. After directing the desired stereoselective transformation, the auxiliary must be cleaved from the product and subsequently recovered in high yield and purity for future use. This document outlines the primary methods for the cleavage of the (-)-menthyloxyacetyl group and the recovery of the chiral auxiliary.
Cleavage of the (-)-Menthyloxyacetyl Group
The cleavage of the ester bond linking the (-)-menthyloxyacetyl group to the chiral product can be achieved through several methods, primarily hydrolytic and reductive cleavage. The choice of method depends on the stability of the desired product to the reaction conditions.
Method 1: Hydrolytic Cleavage (Saponification)
Basic hydrolysis, or saponification, is a common and effective method for cleaving the ester linkage to yield the carboxylic acid product and (-)-menthol.
General Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve the (-)-menthyloxyacetyl ester derivative in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH), or THF and water.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (typically 1.5 to 3 equivalents), dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the addition of water.
-
Extraction of (-)-Menthol: Extract the aqueous mixture with a non-polar organic solvent, such as diethyl ether or hexane, to recover the liberated (-)-menthol. The organic layers containing the (-)-menthol can be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Isolation of the Carboxylic Acid: Acidify the remaining aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl). Extract the acidified aqueous layer with an organic solvent like ethyl acetate (B1210297). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired carboxylic acid.
Quantitative Data Summary for Hydrolytic Cleavage:
| Product Type | Base | Solvent | Time (h) | Product Yield (%) | Auxiliary Recovery (%) | Reference |
| Carboxylic Acid | LiOH | THF/H₂O | 2 | 89 | 77-85 | [1] |
| β-Hydroxy Acid | LiOOH | THF/H₂O | - | 68-75 | 80-85 | [2] |
Note: Lithium hydroperoxide (LiOOH) is a more potent nucleophile and can be effective for sterically hindered esters.
Method 2: Reductive Cleavage
Reductive cleavage is employed when the desired product is an alcohol. Strong reducing agents like lithium aluminum hydride (LAH) are used to reduce the ester to the corresponding primary alcohol, liberating (-)-menthol in the process.
General Reaction Scheme:
Experimental Protocol:
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (-)-menthyloxyacetyl ester in anhydrous diethyl ether or THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C. Carefully add lithium aluminum hydride (LAH) (typically 2-3 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, until a granular precipitate forms.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with diethyl ether or ethyl acetate. The filtrate contains both the desired alcohol product and the recovered (-)-menthol.
-
Purification: Concentrate the filtrate under reduced pressure. The desired alcohol and (-)-menthol can then be separated by column chromatography on silica (B1680970) gel.
Quantitative Data Summary for Reductive Cleavage:
| Product Type | Reducing Agent | Solvent | Product Yield (%) | Reference |
| Primary Alcohol | LiAlH₄ | Diethyl Ether | ~71 | [3] |
Recovery and Purification of (-)-Menthol
The recovered (-)-menthol from either cleavage method can be purified for reuse.
Purification Protocol:
-
Concentration: The combined organic extracts containing the (-)-menthol are concentrated under reduced pressure.
-
Purification: The crude (-)-menthol can be purified by either distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The purity of the recovered (-)-menthol should be assessed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and measurement of its specific rotation to ensure it is suitable for reuse in subsequent asymmetric syntheses.
Diagrams
Caption: General workflow for the cleavage of the (-)-menthyloxyacetyl auxiliary and recovery of (-)-menthol.
Caption: Step-by-step protocol for hydrolytic cleavage.
Caption: Step-by-step protocol for reductive cleavage.
References
Troubleshooting & Optimization
Technical Support Center: (-)-Menthyloxyacetic Acid Auxiliary Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of the (-)-Menthyloxyacetic acid chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chiral auxiliary, a chemical compound used to introduce a specific stereochemical outcome in a chemical reaction. It is temporarily incorporated into a substrate molecule to direct the formation of a new stereocenter. After the desired transformation, the auxiliary must be cleanly removed to yield the final chiral product.
Q2: Why can the removal of the this compound auxiliary be challenging?
The primary difficulty arises from the significant steric hindrance provided by the bulky menthyl group.[1] This bulk can shield the ester linkage from attack by reagents, leading to slow or incomplete reactions.[1] The choice of cleavage method is critical and must be compatible with the functional groups present in the target molecule to avoid side reactions or degradation.
Q3: What are the primary strategies for cleaving this auxiliary?
The most common methods for cleaving the ester linkage formed by the auxiliary are:
-
Basic Hydrolysis (Saponification): Using strong bases like lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH) to hydrolyze the ester.[1][2]
-
Reductive Cleavage: Using reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the ester, yielding a primary alcohol.[2]
-
Acidic Hydrolysis/Transesterification: Using acids like sulfuric acid in an alcohol solvent (e.g., methanol) to form a new, simpler ester.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of the this compound auxiliary.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Q: My cleavage reaction is slow or incomplete. | 1. Steric Hindrance: The bulky menthyl group is blocking reagent access.[1] 2. Insufficient Reagent: Not enough cleavage reagent was used to drive the reaction to completion. 3. Low Temperature: The reaction lacks sufficient energy to overcome the activation barrier. | 1. Increase Reagent Excess: Use a larger excess of the base (e.g., 5-10 equivalents) or reducing agent.[1] 2. Increase Temperature: Heat the reaction mixture to reflux, while monitoring for potential product degradation.[1] 3. Change Solvent: Optimize the solvent system (e.g., vary the THF/water ratio) to improve solubility.[1] |
| Q: I am observing epimerization at the α-carbon. | 1. Harsh Basic Conditions: Strong bases can abstract the acidic α-proton, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.[3] 2. Prolonged Reaction Time/High Temperature: Extended exposure to harsh conditions increases the risk of epimerization.[3] | 1. Use Milder Conditions: Employ lower temperatures and shorter reaction times.[1][3] 2. Use a Milder Base: Consider using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, which can cleave esters under milder conditions.[1][3] 3. Consider Enzymatic Cleavage: For sensitive substrates, using a lipase (B570770) can provide extremely mild and selective cleavage, avoiding racemization.[2] |
| Q: The purification is difficult; I can't separate my product from the (-)-menthol by-product. | 1. Similar Polarity: The desired product and the menthol-derived by-product may have similar polarities, making chromatographic separation challenging. | 1. Acid/Base Extraction: If your product is a carboxylic acid, perform a liquid-liquid extraction. After cleavage, acidify the aqueous layer to protonate your product, then extract with an organic solvent. The menthol (B31143) auxiliary will remain in the organic layer during an initial basic wash. 2. Crystallization: If the product is solid, attempt to crystallize it from a suitable solvent system to separate it from the oily menthol by-product. |
| Q: I am seeing unexpected side products. | 1. Reduction of Other Groups: Reductive cleavage (e.g., with LiAlH₄) will also reduce other sensitive functional groups like ketones, aldehydes, or amides.[2] 2. Degradation: Harsh acidic or basic conditions may be degrading your target molecule.[1][2] | 1. Choose an Orthogonal Method: Select a cleavage method that is compatible with your molecule's other functional groups. If you have a ketone, avoid LiAlH₄ and use basic hydrolysis instead. 2. Use Milder Conditions: Lower the reaction temperature and monitor the reaction closely to avoid prolonged exposure.[3] |
Quantitative Data Summary
The selection of a cleavage method often involves a trade-off between reaction efficiency and mildness. The following table summarizes typical conditions and outcomes for common methods.
| Cleavage Method | Typical Reagents & Conditions | Product Type | Advantages | Disadvantages |
| Basic Hydrolysis | LiOH, NaOH, or KOH in THF/H₂O or MeOH/H₂O; RT to reflux.[2] | Carboxylic Acid | Generally high-yielding and reliable.[2] | Risk of epimerization at the α-carbon; not suitable for base-sensitive substrates.[1][2] |
| Reductive Cleavage | LiAlH₄ or LiBH₄ in THF or Et₂O; 0 °C to RT.[2] | Primary Alcohol | Mild conditions; directly yields the alcohol.[2] | Reduces other sensitive functional groups (ketones, aldehydes, etc.).[2] |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ in H₂O/dioxane; Reflux.[2] | Carboxylic Acid | Suitable for base-sensitive substrates. | Harsh conditions may degrade some substrates; can be slow and reversible.[2] |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida rugosa) in buffer/organic co-solvent.[2] | Carboxylic Acid | Extremely mild and selective; avoids racemization.[2] | Substrate-specific; may require significant optimization of conditions.[2] |
Experimental Protocols
Protocol 1: Basic Hydrolysis with Lithium Hydroxide (LiOH)
This protocol is a reliable method for converting the auxiliary-bound ester into a carboxylic acid.
-
Dissolution: Dissolve the (-)-menthyloxyacetylated substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Reduce the volume of THF using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the menthol by-product. c. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.[2] d. Extract the acidified aqueous layer three times with ethyl acetate (B1210297) or dichloromethane.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.[3] Purify further by column chromatography or crystallization as needed.
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This method is used when the desired product is a primary alcohol.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the substrate (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ (1.5-3.0 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching (Fieser Workup): a. Cool the reaction mixture back to 0 °C. b. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. c. Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
Diagrams
The following diagrams illustrate the decision-making process for choosing a cleavage method and troubleshooting an incomplete reaction.
Caption: Decision workflow for selecting an auxiliary cleavage method.
Caption: Troubleshooting flowchart for incomplete cleavage reactions.
References
Optimizing solvent choice for chiral resolution with (-)-Menthyloxyacetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent choice for the chiral resolution of racemic compounds, particularly amines and other basic molecules, using (-)-menthyloxyacetic acid as the resolving agent. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: While this compound is a known chiral resolving agent, specific and detailed case studies with comprehensive quantitative data on its use with a wide range of compounds and solvents are not extensively available in readily accessible literature. Therefore, the protocols, troubleshooting advice, and quantitative data presented here are based on established principles of diastereomeric salt crystallization and may require optimization for your specific racemic compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. When the racemic mixture of a basic compound (e.g., an amine) is reacted with the enantiomerically pure this compound, two diastereomeric salts are formed. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[1][2] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution, while the more soluble one remains in the mother liquor.
Q2: How do I select an appropriate solvent for the resolution?
A2: The choice of solvent is a critical factor for successful chiral resolution.[3] An ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A common approach is to screen a variety of solvents with different polarities. Solvents such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are often good starting points.[3] The goal is to find a solvent where one diastereomer is sparingly soluble and crystallizes out, while the other remains dissolved.
Q3: What are the key experimental steps in a typical chiral resolution with this compound?
A3: A typical experimental workflow involves three main stages:
-
Diastereomeric Salt Formation: The racemic base and this compound are dissolved in a suitable solvent, often with gentle heating, to form the diastereomeric salts.[3]
-
Fractional Crystallization: The solution is slowly cooled to induce the crystallization of the less soluble diastereomeric salt. The crystals are then isolated by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid or base to break the salt and liberate the enantiomerically enriched compound and recover the resolving agent.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents. You can also try to concentrate the solution by evaporating some of the solvent. |
| An oil forms instead of crystals. | The supersaturation of the solution is too high, or the cooling rate is too fast. | Use a more dilute solution, cool the solution more slowly, or try a different solvent. Seeding the solution with a small crystal of the desired diastereomer can also promote crystallization. |
| Low yield of the desired enantiomer. | The solubility difference between the two diastereomers in the chosen solvent is not large enough. | Screen for a different solvent or a solvent mixture that maximizes the solubility difference. Optimize the crystallization temperature and time. |
| Low enantiomeric excess (ee) of the resolved product. | Co-precipitation of the more soluble diastereomer. | Recrystallize the diastereomeric salt from the same or a different solvent system. Ensure slow and controlled cooling during crystallization. |
| Difficulty in liberating the resolved compound from the salt. | Incomplete reaction with the acid or base. | Ensure the pH is sufficiently acidic or basic to completely break the diastereomeric salt. Use an appropriate extraction solvent to isolate the liberated compound.[3] |
Data Presentation
The following table provides illustrative data on the effect of solvent choice on the efficiency of chiral resolution. Please note that these values are hypothetical and serve as a guide for what to aim for during your solvent screening experiments. The efficiency of a resolution is often evaluated by the yield and the enantiomeric excess (ee) of the obtained product.
| Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Compound (%) |
| Racemic Amine A | Methanol | 45 | 92 |
| Racemic Amine A | Ethanol | 40 | 95 |
| Racemic Amine A | Isopropanol | 35 | 98 |
| Racemic Amine A | Ethyl Acetate | 30 | 85 |
| Racemic Amine B | Acetone | 42 | 90 |
| Racemic Amine B | Acetonitrile | 38 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
-
Salt Formation:
-
In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a selected solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the solution of this compound to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a sufficient amount of a base (e.g., 2M NaOH) to raise the pH and break the salt.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Protocol 2: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the resolved product should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent to differentiate the signals of the two enantiomers.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision-making process for solvent selection in chiral resolution.
References
Incomplete reaction during ester formation with (-)-Menthyloxyacetic acid
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize esterification reactions involving the sterically hindered chiral auxiliary, (-)-Menthyloxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my esterification of this compound resulting in a low yield?
An incomplete reaction or low yield is the most common issue and can stem from several factors. The reaction is an equilibrium process, meaning it is reversible.[1][2][3][4] The primary causes for low conversion are:
-
Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (a process called hydrolysis), thus reducing the ester yield.[5]
-
Steric Hindrance: The bulky menthyl group on this compound significantly hinders the approach of the alcohol to the carbonyl carbon. This slows down the rate-determining step of the reaction.[1][6]
-
Presence of Water: Any water present in the starting materials (carboxylic acid, alcohol, or solvent) or formed during the reaction will inhibit the forward reaction.[2][5]
-
Insufficient Catalysis or Temperature: The reaction may not have enough energy to overcome the activation barrier, or the catalyst may be insufficient in quantity or activity.[1][2]
Q2: How does the bulky structure of this compound specifically impact the reaction?
The large, non-planar structure of the menthyl group creates significant steric hindrance around the carboxylic acid's reaction center. This steric bulk makes it physically difficult for the nucleophilic oxygen of the alcohol to attack the electrophilic carbonyl carbon.[1][6] Consequently, reactions with this compound are often much slower and less efficient than with smaller, linear carboxylic acids.[7] This effect is even more pronounced when using secondary or tertiary alcohols, which are also sterically bulky.[8]
Q3: What are the most effective strategies to drive the reaction equilibrium towards ester formation?
To improve your yield, you must apply Le Chatelier's principle to push the equilibrium towards the products. The two most effective strategies are:
-
Use of Excess Reagent: Employing a large excess of one of the reactants, usually the less expensive and more easily removed one (typically the alcohol), will shift the equilibrium to favor ester formation.[5] Using the alcohol as the reaction solvent is a common and effective way to ensure a large excess.[5]
-
Removal of Water: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis) and drive the reaction to completion.[4][5] The most common laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus, often with toluene (B28343) as the solvent.[4][5][9]
Q4: My reaction is proceeding very slowly or appears to have stalled. What can I do to improve the reaction rate?
Slow reaction kinetics are expected due to steric hindrance. To improve the rate:
-
Increase Temperature: Running the reaction at the reflux temperature of the chosen solvent provides the necessary thermal energy to overcome the activation energy barrier.[2]
-
Ensure Adequate Catalysis: Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]
-
Increase Reaction Time: Sterically hindered esterifications simply require more time. Monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to determine when it has reached completion.[5]
Q5: Are there alternative esterification methods that are more suitable for sterically hindered substrates like this?
Yes. When Fischer esterification conditions (strong acid, high heat) are ineffective or could degrade sensitive substrates, alternative coupling methods are recommended. The Steglich esterification is an excellent choice. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[10] This reaction proceeds under much milder conditions (often at room temperature) and generally results in higher yields for hindered substrates.[10]
Troubleshooting Guide
Use the following table and workflow diagram to diagnose and resolve common issues during the esterification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Final Conversion | Reaction has reached equilibrium due to water buildup. | Use the alcohol as a solvent (large excess). Remove water as it forms using a Dean-Stark trap.[4][5][9] |
| Insufficient reaction time or temperature for a sterically hindered substrate. | Increase reaction time and ensure the mixture is refluxing. Monitor progress via TLC.[2][5] | |
| Water present in starting reagents or solvent. | Use anhydrous grade solvents and reagents. Dry the alcohol if necessary. | |
| Very Slow Reaction Rate | Significant steric hindrance from both the acid and potentially the alcohol. | Increase catalyst loading. Consider switching to a more powerful activation method like Steglich esterification (DCC/DMAP).[10] |
| Inactive or insufficient amount of acid catalyst. | Use a fresh bottle of a strong acid catalyst (e.g., H₂SO₄, p-TsOH). Ensure an adequate catalytic amount is used. | |
| Difficult Product Purification | Residual acid catalyst is present in the organic layer. | During workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.[9][10] |
| Emulsions form during aqueous workup. | Wash the organic layer with brine (saturated NaCl solution) to help break the emulsion.[2] | |
| Byproducts from side reactions are present. | Purify the crude product using column chromatography.[11] |
Quantitative Data: Impact of Reaction Conditions
The following table provides an illustrative comparison of expected yields under different esterification conditions for sterically hindered carboxylic acids. Actual yields will vary based on the specific alcohol and precise conditions used.
| Method | Alcohol Type | Typical Conditions | Expected Yield Range (%) | Key Considerations |
| Fischer Esterification | Primary (e.g., Ethanol) | H₂SO₄ catalyst, Alcohol as solvent, Reflux, 8-16h | 60 - 80% | Standard method, but equilibrium-limited. |
| Fischer with Dean-Stark | Primary or Secondary | p-TsOH catalyst, Toluene, Reflux, 12-24h | 70 - 90% | Water removal drives the reaction to completion.[5] |
| Fischer with Dean-Stark | Secondary (e.g., Isopropanol) | p-TsOH catalyst, Toluene, Reflux, 24-48h | 40 - 60% | Increased steric hindrance from the alcohol significantly lowers the reaction rate and yield.[7][8] |
| Steglich Esterification | Primary or Secondary | DCC, DMAP catalyst, CH₂Cl₂, Room Temp, 12-24h | >90% | Milder conditions and not equilibrium-limited. Ideal for hindered substrates but reagents are more expensive.[10] |
Visualized Workflows and Pathways
Caption: Fischer esterification reaction pathway.
Caption: Troubleshooting workflow for incomplete esterification.
Caption: Standard purification workflow for esterification.
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol is a general guideline for the esterification of this compound with a primary alcohol.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the desired primary alcohol (1.5 - 3.0 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 - 0.1 eq.), and a solvent that forms an azeotrope with water (e.g., toluene, to make up a ~0.5 M solution).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material. This may take 12-36 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: If necessary, purify the crude ester product by silica (B1680970) gel column chromatography.
Protocol 2: Steglich Esterification
This protocol is an alternative for acid-sensitive substrates or when Fischer esterification provides low yields.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.1 - 1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Initiation: Cool the mixture in an ice bath (0 °C). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash sequentially with dilute HCl (e.g., 0.5 M) to remove DMAP, then with saturated aqueous NaHCO₃, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography if needed.
References
- 1. quora.com [quora.com]
- 2. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ache.org.rs [ache.org.rs]
- 8. researchgate.net [researchgate.net]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Optical Purity of Resolved Enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the optical purity of resolved enantiomers.
Section 1: Troubleshooting Low Enantiomeric Excess (ee)
Low or suboptimal enantiomeric excess is a common issue during chiral resolution. This section addresses the primary causes and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I've performed a resolution, but my enantiomeric excess (ee) is much lower than expected. What's the first thing I should check?
A1: The first step is to rigorously validate your analytical method, which is typically Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC).[1] It is possible that chromatographic artifacts or an unoptimized separation method are giving a false impression of low enantioselectivity.[1]
-
Action: Prepare a true racemic (50:50) sample of your compound.
-
Verification: Analyze this racemic standard using your chiral chromatography method. You should observe two distinct, baseline-separated peaks of equal area.[1] If the peaks are not well-resolved (Resolution, Rs < 1.5), your analytical method must be optimized before you can trust the ee values from your experiments.[2][3]
Q2: How can impurities in my starting material affect the resolution?
A2: Impurities can significantly lower the observed enantioselectivity.[1]
-
Catalyst Poisoning: Some impurities can irreversibly bind to and deactivate a chiral catalyst.[1]
-
Competing Substrates: Impurities may act as alternative substrates for the catalyst or enzyme, reducing its efficiency for the target molecule.[1]
-
Background Reactions: They might catalyze a non-selective background reaction, producing a racemic product that lowers the overall ee.[1]
-
Crystallization Interference: In diastereomeric salt crystallizations, impurities can interfere with the crystal lattice formation, leading to co-precipitation of the undesired diastereomer.
Q3: Could the chiral resolving agent or catalyst itself be the problem, even if it's from a reputable source?
A3: Yes. Improper handling or storage can compromise even high-quality chiral agents and catalysts.[1] Ensure they are stored under the recommended conditions (e.g., temperature, inert atmosphere) and that their purity/activity is verified, especially if the container has been opened previously.
// Connections start -> validate_method; validate_method -> racemic_std [label="No"]; validate_method -> review_params [label="Yes"]; racemic_std -> peaks_ok; peaks_ok -> optimize_hplc [label="No"]; optimize_hplc -> racemic_std; peaks_ok -> review_params [label="Yes"];
review_params -> check_solvent; review_params -> check_enzyme;
check_solvent -> check_agent -> check_temp -> end_node; check_enzyme -> check_conversion -> check_conditions -> end_node; } dot Caption: Workflow for troubleshooting low enantiomeric excess.
Section 2: Classical Resolution via Diastereomeric Salt Crystallization
This method involves reacting a racemate with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers, which are then separated based on differences in their physical properties like solubility.[4][5]
Frequently Asked Questions (FAQs)
Q1: My crystallized diastereomeric salt shows low ee. What are the common causes?
A1: This often stems from issues in the crystallization process.[6]
-
Co-precipitation: The more soluble diastereomer may have partially precipitated along with the desired, less soluble one. This can be caused by cooling the solution too quickly or using a solvent where the solubility difference between the diastereomers is insufficient.[6]
-
Incorrect Stoichiometry: Using an incorrect amount of the resolving agent can lead to incomplete formation of the diastereomeric salts.[6]
-
Racemization: The starting material or the resolving agent might be racemizing under the experimental conditions (e.g., high temperature, presence of acid/base).[2] You should check the stability of your compounds under the resolution conditions.[2]
-
Poor Solvent Choice: The chosen solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6][7]
Q2: How do I select the best resolving agent and solvent?
A2: The selection process is crucial for a successful resolution.[7][8]
-
Resolving Agent: The agent must form strong, specific interactions (e.g., salt bridges, hydrogen bonds) with the enantiomers.[6] For resolving racemic acids, common chiral bases include brucine, strychnine, and 1-phenylethanamine.[4] For racemic bases, chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are used.[4] It is often necessary to screen several different resolving agents.[9]
-
Solvent: The ideal solvent should make one diastereomeric salt sparingly soluble while keeping the other fully dissolved. This often requires screening a range of solvents with varying polarities.
Experimental Protocol: Recrystallization of Diastereomeric Salts
This protocol outlines the general steps for improving optical purity via recrystallization.
-
Solvent Selection: Test the solubility of your diastereomeric mixture in various solvents at both room temperature and boiling point. The ideal solvent will show a large difference in solubility for the desired diastereomer between hot and cold conditions, while keeping the undesired diastereomer in solution upon cooling.[10]
-
Dissolution: In a flask, dissolve the diastereomeric salt mixture in the minimum amount of the chosen solvent at or near its boiling point.[10][11]
-
Slow Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for selective crystal formation and prevents the trapping of impurities or the undesired diastereomer.[10][11]
-
Further Cooling: Once at room temperature, cool the flask further in an ice-water bath to maximize the yield of the crystallized product.[11]
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold, pure solvent to remove any residual mother liquor containing the soluble diastereomer.[10][11]
-
Drying: Dry the crystals completely.
-
Analysis: Determine the optical purity (ee) of the crystallized material using a validated chiral analytical method. If the ee is not yet sufficient, a second recrystallization can be performed.[7][12]
Section 3: Enzymatic Kinetic Resolution
Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.[13] One enantiomer reacts faster, leaving an excess of the slower-reacting enantiomer behind.[13]
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution is not selective, resulting in low ee for both the product and the remaining starting material. How can I improve this?
A1: The enantioselectivity of an enzyme is highly dependent on the reaction conditions.
-
Enzyme Choice: The selectivity factor (E-value) is enzyme-dependent. It is crucial to screen different enzymes (e.g., various lipases, proteases) to find one with a high E-value (ideally >20) for your substrate.[2]
-
Reaction Medium: The solvent can dramatically influence enzyme activity and enantioselectivity.[2] Screen various organic solvents (e.g., toluene, hexane, MTBE) or consider biphasic systems.[2] Adding ionic liquids can also enhance results by stabilizing the enzyme.[14]
-
Temperature and pH: Enzyme activity is highly sensitive to temperature and pH. These parameters should be optimized for your specific enzyme and substrate.[2]
-
Acyl Donor: For lipase-catalyzed resolutions, the choice of the acylating agent (e.g., vinyl acetate, isopropenyl acetate) can significantly impact the E-value.[2]
Q2: How does reaction conversion affect the enantiomeric excess in a kinetic resolution?
A2: In kinetic resolution, the ee of both the unreacted starting material and the product are directly dependent on the reaction conversion.[2]
-
High ee for Product: Achieved at low conversion levels.
-
High ee for Unreacted Substrate: Achieved at conversions greater than 50%.[2]
-
Optimization: It is critical to monitor the reaction progress carefully and stop it at the appropriate conversion level to obtain the desired compound with high ee. For example, to obtain the unreacted substrate in >98% ee, you may need to drive the reaction to ~60-70% conversion, even with a modest E-value of 10.[2]
Quantitative Data from Enzymatic Resolutions
The success of enzymatic resolutions can be quantified by the enantioselectivity factor (E-value) and the resulting enantiomeric excess (ee) at a given conversion (C).
| Substrate / Condition | Enzyme | Result | Reference |
| Racemic δ-hydroxy esters | Lipase-catalyzed transesterification | E-value up to 360 | [15] |
| Chiral amines and alcohols | Double enzymatic kinetic resolution | >99% ee, E > 200 | [16] |
| 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase (B570770) in [EMIM][BF4]/toluene | Product ee = 96.2% at 28.2% conversion, E = 67.5 | [14] |
| Racemic mandelic acids | Microchannel reactor vs. Batch reaction | 95% ee (Microchannel) vs. 65% ee (Batch) | [17] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Dissolve the racemic substrate (e.g., a secondary alcohol) in an appropriate organic solvent (e.g., toluene).
-
Reagent Addition: Add the acylating agent (e.g., vinyl acetate).
-
Enzyme Addition: Add the selected lipase (e.g., Candida antarctica lipase B, CALB).
-
Reaction: Stir the mixture at the optimal temperature (e.g., 30-40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and the ee of the substrate and product.
-
Quenching: When the desired conversion/ee is reached, stop the reaction by filtering off the enzyme.
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard methods like column chromatography.
Section 4: Chiral Chromatography
Chiral chromatography is a powerful technique used both for the analytical determination of enantiomeric excess and for the preparative separation of enantiomers.[3][18] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3]
Frequently Asked Questions (FAQs)
Q1: My chiral HPLC analysis shows co-eluting peaks or poor resolution. How can I improve the separation?
A1: Poor resolution (Rs < 1.5) leads to inaccurate ee determination.[2]
-
Mobile Phase Composition: Small changes in the mobile phase, such as the ratio of solvents (e.g., n-hexane/isopropanol) or the type and concentration of additives, can significantly impact resolution.[2]
-
Additives: For acidic or basic analytes, adding small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape by suppressing ionization.[2]
-
Temperature: Temperature affects the interactions between the analytes and the CSP. Evaluate a range of temperatures (e.g., 15°C to 40°C) to find the optimum for your separation.[2]
-
Flow Rate: Lowering the flow rate can sometimes increase resolution, but at the cost of longer analysis times.
-
Column Choice: If optimization fails, the chosen chiral stationary phase may not be suitable for your compound. Polysaccharide-based CSPs are widely applicable, but screening different types of chiral columns may be necessary.[3][18]
Q2: Can I use chiral chromatography to improve the optical purity of an already enantioenriched sample?
A2: Absolutely. Preparative chiral HPLC is a common method for purifying enantiomers to a very high optical purity (>99% ee). The enantioenriched mixture is injected onto a larger-scale chiral column, and the separated enantiomer fractions are collected as they elute.
Data Presentation: Chiral HPLC Method
This table provides an example of chromatographic conditions for determining the enantiomeric excess of (S)-Spinol.
| Parameter | Condition | Reference |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | [3] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Temperature | 25°C | [3] |
| Detection | UV at 254 nm | [3] |
| Expected Outcome | Baseline separation of (R)- and (S)-Spinol enantiomers with Rs > 1.5 | [3] |
Experimental Protocol: Determination of ee by Chiral HPLC
-
Standard Preparation (Racemic): Accurately prepare a solution of the racemic compound (~1 mg/mL) in the mobile phase. This is used to confirm the identity of the two enantiomer peaks and to assess the resolution of the method.[3]
-
Sample Preparation: Prepare the enantioenriched sample to be analyzed in the same manner, aiming for a similar concentration.[3]
-
Injection: Inject the racemic standard onto the HPLC system to determine the retention times of each enantiomer and confirm adequate separation.
-
Analysis: Inject the sample to be analyzed.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula:[3] % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 14. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 15. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
Troubleshooting peak separation in HPLC analysis of diastereomers
Answering your request, here is a technical support center with troubleshooting guides and FAQs for peak separation in HPLC analysis of diastereomers.
Technical Support Center: HPLC Analysis of Diastereomers
This guide provides troubleshooting advice and frequently asked questions to help you resolve common issues encountered during the HPLC analysis of diastereomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor or no separation between my diastereomer peaks?
A1: Poor resolution between diastereomeric peaks is a common issue that can often be resolved by systematically optimizing your HPLC method. Diastereomers have different physicochemical properties, but these differences can sometimes be subtle, requiring careful method development.
Troubleshooting Steps:
-
Mobile Phase Optimization: The polarity and composition of the mobile phase are critical for achieving separation.
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A lower solvent strength (less organic) will generally increase retention time and may improve resolution.
-
Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions with the stationary phase and analytes.
-
Additives & pH: For ionizable compounds, controlling the pH of the mobile phase with buffers is crucial. A change in pH can alter the ionization state of the diastereomers, leading to changes in retention and potentially improved separation. Common buffers include phosphate, acetate, and formate.
-
-
Stationary Phase Selection: The choice of HPLC column is fundamental.
-
Column Chemistry: Standard C18 columns are a good starting point, but other stationary phases like C8, Phenyl-Hexyl, or polar-embedded phases may offer different selectivities. Chiral stationary phases (CSPs) are generally not required for diastereomers but can be effective if other methods fail.
-
Particle Size & Column Dimensions: Smaller particle sizes (e.g., < 3 µm) and longer columns can increase efficiency and resolution, but may also increase backpressure.
-
-
Temperature Control: Column temperature affects mobile phase viscosity and mass transfer kinetics.
-
Increasing Temperature: Can decrease viscosity, leading to sharper peaks and sometimes improved resolution. However, it can also decrease retention time.
-
Decreasing Temperature: May increase retention and can sometimes enhance selectivity. It's an important parameter to screen during method development.
-
-
Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the analysis time.
Q2: My diastereomer peaks are tailing. What can I do to improve peak shape?
A2: Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.
Troubleshooting Steps:
-
Check for Secondary Interactions:
-
Acidic or Basic Analytes: If your compounds are basic, they can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, causing tailing. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate this. For acidic compounds, adding an acid like trifluoroacetic acid (TFA) or formic acid can help.
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to ensure they are in a single ionic form.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume to see if peak shape improves.
-
-
Column Contamination or Degradation:
-
Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Column Replacement: If the column is old or has been used extensively, it may need to be replaced.
-
-
System Issues:
-
Extra-Column Volume: Ensure all tubing and connections are as short and narrow as possible to minimize dead volume, which can contribute to peak broadening.
-
Detector Settings: Check that the detector sampling rate is appropriate for the peak width.
-
Experimental Protocols & Data
Method Development Strategy for Diastereomer Separation
A systematic approach to method development is crucial for successfully separating diastereomers.
Protocol:
-
Initial Column & Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A good starting point is a gradient elution from a high aqueous percentage to a high organic percentage.
-
Test both acetonitrile and methanol (B129727) as the organic modifier, as they offer different selectivities.
-
-
Optimization of Mobile Phase:
-
If some separation is observed, switch to an isocratic method to optimize the solvent strength.
-
Systematically vary the percentage of the organic solvent in small increments (e.g., 2-5%).
-
If dealing with ionizable compounds, screen different pH values (e.g., pH 3, 5, and 7) using appropriate buffers.
-
-
Temperature and Flow Rate Refinement:
-
Once a promising mobile phase is identified, investigate the effect of column temperature (e.g., 25°C, 35°C, 45°C).
-
Fine-tune the flow rate to balance resolution and analysis time.
-
Typical Starting Conditions for Diastereomer Separation
The following table summarizes common starting parameters for developing a separation method for diastereomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | C8 (4.6 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 15 min | Isocratic (as determined by screening) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 40 °C | 25 °C |
| Injection Vol. | 5 µL | 10 µL | 2 µL |
| Detector | UV at a specific wavelength | UV at a specific wavelength | UV at a specific wavelength |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram illustrates a logical workflow for troubleshooting poor separation of diastereomers.
Caption: A flowchart for systematically troubleshooting poor peak resolution in HPLC.
Decision Tree for Addressing Peak Tailing
This diagram provides a decision-making process for diagnosing and solving peak tailing issues.
Caption: A decision tree for troubleshooting and resolving peak tailing issues.
Technical Support Center: Asymmetric Alkylation with Menthyloxyacetyl Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing asymmetric alkylation reactions utilizing menthyloxyacetyl-based chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is the role of the menthyloxyacetyl group in asymmetric alkylation?
A1: The (-)-menthyloxyacetyl group is a chiral auxiliary, a molecule temporarily incorporated into the substrate to induce stereoselectivity during a chemical reaction. The bulky and conformationally rigid cyclohexane (B81311) ring of the menthol (B31143) moiety creates a sterically hindered environment, effectively shielding one face of the enolate. This forces the incoming alkylating agent to approach from the less hindered face, leading to the preferential formation of one diastereomer.[1][2]
Q2: What are the typical levels of diastereoselectivity observed with menthyloxyacetyl derivatives?
A2: The diastereoselectivity achieved with menthyloxyacetyl derivatives can be moderate to high, but generally lower than that observed with other common chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam.[2] Diastereomeric excesses (d.e.) can range from 50-70% under standard lithium enolate conditions, but can be significantly improved to over 90% by optimizing reaction conditions, particularly the choice of base and solvent to favor a "naked," non-aggregated enolate.[2][3]
Q3: How is the menthyloxyacetyl auxiliary typically cleaved after the alkylation?
A3: The auxiliary is an ester and can be removed by hydrolysis (saponification) or reduction. Mild hydrolysis with bases like lithium hydroxide (B78521) (LiOH) in a THF/water mixture is a common method.[1] Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can also be employed, which will convert the ester to a primary alcohol. The choice of cleavage method depends on the stability of the rest of the molecule to the reaction conditions.
Q4: What are the most critical factors influencing the success of the alkylation?
A4: The most critical factors are:
-
Base Selection: The choice of base is paramount. Strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) are required to ensure complete and irreversible enolate formation. The nature of the counter-ion and the state of enolate aggregation can dramatically affect diastereoselectivity.[3]
-
Reaction Temperature: Low temperatures (e.g., -78 °C) are crucial to enhance selectivity by maximizing the small energy difference between the diastereomeric transition states.[2]
-
Purity of Materials: The chiral auxiliary and all reagents must be of high purity. Any diastereomeric impurities in the menthol starting material will lead to a reduction in the final product's diastereomeric excess.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate and lead to low yields.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric alkylation of menthyloxyacetyl derivatives.
Problem 1: Low Diastereoselectivity (Low d.e.)
| Possible Cause | Recommended Solution |
| Incomplete Enolate Formation | Use a stronger base or ensure the stoichiometry of the base is correct (typically 1.1 equivalents). Ensure the base is freshly prepared or properly titrated. |
| Enolate Equilibration | Perform the reaction at a lower temperature (-78 °C or lower) to prevent equilibration between diastereomeric transition states. Add the alkylating agent to the pre-formed enolate at low temperature. |
| Aggregated Enolate | The state of the lithium enolate (aggregated vs. monomeric) significantly impacts selectivity. Using a non-aggregating base like a phosphazene base (e.g., tBu-P4) can dramatically increase d.e.[3] Alternatively, additives like HMPA or DMPU can help break up lithium enolate aggregates, though their use should be carefully evaluated. |
| Reaction Temperature Too High | Maintain a constant low temperature throughout the enolate formation and alkylation steps. Use a cryostat or a well-insulated dry ice/acetone bath. |
| Impure Chiral Auxiliary | Ensure the menthol used to prepare the auxiliary is of high diastereomeric purity. Recrystallize or purify the auxiliary if necessary. |
Problem 2: Low Yield
| Possible Cause | Recommended Solution |
| Presence of Water | Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen). |
| Enolate Quenching | Ensure the alkylating agent is pure and free of acidic protons. Add the alkylating agent slowly to the enolate solution at low temperature. |
| Side Reactions (e.g., Elimination) | This is common with secondary or bulky alkyl halides. Use primary, allylic, or benzylic halides.[4] If elimination is suspected, consider using a different alkylating agent (e.g., a triflate). |
| Claisen Condensation | If the starting material is not fully deprotonated, the enolate can react with the remaining ester, leading to β-keto ester byproducts. Ensure complete enolate formation by using a sufficient excess of a strong base like LDA. |
| Inefficient Auxiliary Cleavage | Optimize cleavage conditions. If hydrolysis is slow, gently warming the reaction or increasing the reaction time may be necessary, but monitor for epimerization. If the product is sensitive to base, consider reductive cleavage. |
Problem 3: Product Epimerization or Decomposition during Auxiliary Removal
| Possible Cause | Recommended Solution |
| Harsh Cleavage Conditions | Use milder cleavage conditions. For saponification, use LiOH at 0 °C to room temperature instead of stronger bases or higher temperatures. Monitor the reaction closely by TLC to avoid prolonged exposure. |
| Steric Hindrance | The bulky menthyl group can hinder the approach of reagents. Increase reaction time for the cleavage step, but maintain mild temperature conditions. |
| Product Instability | If the α-proton of the product is acidic, it can be prone to epimerization under basic hydrolysis conditions. Consider switching to acidic hydrolysis or neutral reductive cleavage methods if the product structure allows. |
Data Presentation
The following tables summarize the expected outcomes based on reaction parameters, compiled from literature principles.[2][3]
Table 1: Effect of Base on Diastereoselectivity of Menthyl Phenylacetate (B1230308) Alkylation
| Base | Enolate State | Diastereomeric Ratio (d.r.) | Reference |
| LDA (Lithium Diisopropylamide) | Aggregated Lithium Enolate | 50:50 to 69:31 | [3] |
| tBu-P4 (Phosphazene Base) | "Naked" Enolate | 92:8 to 98:2 | [3] |
Table 2: General Influence of Reaction Parameters on Alkylation Outcome
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Diastereoselectivity |
| Temperature | -78 °C | Optimal | High |
| 0 °C | May decrease due to side reactions | Significantly Lower | |
| Room Temperature | Low | Very Low / Racemic | |
| Solvent | THF | Good | Good |
| THF with HMPA/DMPU | Good | May Improve (breaks aggregates) | |
| Ethereal Solvents | Generally Good | Moderate to Good | |
| Alkylating Agent | Primary (e.g., MeI, BnBr) | High | High |
| Secondary (e.g., i-PrI) | Low (Elimination competes) | Variable | |
| Tertiary (e.g., t-BuBr) | Very Low (Mainly Elimination) | N/A |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation
Materials:
-
Menthyloxyacetyl derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), freshly prepared or commercial solution (1.1 eq)
-
Alkyl halide (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Setup: Dry all glassware in an oven overnight and assemble under a stream of inert gas (Argon or Nitrogen).
-
Enolate Formation: Dissolve the menthyloxyacetyl derivative in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Analysis and Purification: Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by column chromatography.
Protocol 2: Auxiliary Cleavage via Saponification
Materials:
-
Purified alkylated menthyloxyacetyl derivative
-
Tetrahydrofuran (THF) / Water (e.g., 3:1 mixture)
-
Lithium hydroxide (LiOH) (2-3 eq)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid LiOH and stir the mixture. Allow the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully acidify with 1 M HCl to pH ~2.
-
Extract the carboxylic acid product with an organic solvent.
-
The chiral auxiliary, (-)-menthol, can often be recovered from the organic layer for reuse.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude product, which can be further purified.
Visualizations
Caption: Experimental workflow for asymmetric alkylation.
Caption: Main reaction vs. potential side reactions.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Reaction Condition Optimization for (-)-Menthyloxyacetic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful esterification of (-)-Menthyloxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most prevalent and well-established method for the esterification of this compound is the Fischer-Speier esterification. This is an acid-catalyzed reaction where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst.[1][2]
Q2: What are the key reaction parameters to optimize for a high yield of the desired ester?
A2: Successful esterification of this compound hinges on the careful control of several key parameters:
-
Reactant Molar Ratio: As Fischer esterification is an equilibrium reaction, using a large excess of the alcohol can significantly shift the equilibrium towards the product, thereby increasing the yield.[3][4]
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[5]
-
Temperature: The reaction is typically conducted under reflux, so the temperature is determined by the boiling point of the alcohol used as the solvent.[5]
-
Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants. Actively removing water as it forms is a highly effective strategy to maximize ester formation.[1][4]
Q3: How does the steric hindrance of this compound affect the reaction?
A3: The bulky menthyl group in this compound introduces significant steric hindrance around the carboxylic acid moiety. This can slow down the rate of reaction by impeding the nucleophilic attack of the alcohol on the carbonyl carbon.[6][7] Overcoming this steric hindrance is a key challenge in optimizing the reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Ester Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Equilibrium Not Shifted Towards Products | The Fischer esterification is a reversible reaction. To drive it forward, use a large excess of the alcohol (it can often serve as the solvent) or remove water as it is formed using a Dean-Stark apparatus.[1][3][4] |
| Insufficient Catalyst Activity | Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and added in an appropriate amount (typically a catalytic amount, but optimization may be needed).[5] |
| Low Reaction Temperature | Ensure the reaction is heated to a gentle reflux to provide sufficient activation energy. The temperature should be maintained at the boiling point of the alcohol being used.[5] |
| Presence of Water in Reagents | Use anhydrous alcohol and ensure all glassware is thoroughly dried before use. Water will inhibit the forward reaction.[4] |
| Steric Hindrance | Due to the bulky menthyl group, longer reaction times may be necessary to achieve a good yield.[6][7] Consider using a less sterically hindered alcohol if the application allows. |
Problem 2: Incomplete Reaction (Starting Material Remains)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Continue the reaction until the starting carboxylic acid spot is no longer visible or its intensity remains constant over time. |
| Catalyst Deactivation | If the reaction stalls, consider adding a fresh portion of the acid catalyst. |
| Equilibrium Reached | If the reaction has reached equilibrium with significant starting material remaining, consider the strategies in "Problem 1" to shift the equilibrium. |
Problem 3: Difficult Product Isolation/Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation During Workup | During the aqueous workup, emulsions can form. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period.[8] |
| Difficulty in Separating Product from Excess Alcohol | If a large excess of a high-boiling point alcohol was used, its removal by simple distillation might be difficult. Consider using a lower boiling point alcohol or perform a vacuum distillation for purification. |
| Co-elution During Chromatography | If the product and any impurities have similar polarities, they may be difficult to separate by column chromatography. Try different solvent systems or consider using a different stationary phase. |
Experimental Protocols
General Protocol for Fischer Esterification of this compound with Ethanol (B145695)
Materials:
-
This compound
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.3 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water.
-
Carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will evolve.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[5]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Esterification
| Entry | Alcohol (eq) | Catalyst (eq) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethanol (10) | H₂SO₄ (0.1) | 2 | Reflux (~78) | Low |
| 2 | Ethanol (20) | H₂SO₄ (0.1) | 4 | Reflux (~78) | Moderate |
| 3 | Ethanol (20) | H₂SO₄ (0.3) | 4 | Reflux (~78) | Good |
| 4 | Ethanol (20) | H₂SO₄ (0.3) | 6 | Reflux (~78) | High |
| 5 | n-Butanol (15) | p-TsOH (0.2) | 8 | Reflux (~118) | Moderate |
Note: This table represents a hypothetical optimization study. Actual yields may vary depending on the specific experimental setup and scale.
Visualizations
Caption: Experimental workflow for the Fischer esterification of this compound.
Caption: Troubleshooting logic for low yield in this compound esterification.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Dealing with epimerization during auxiliary cleavage
Welcome to the technical support center for chiral auxiliary cleavage. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to epimerization during the removal of chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral auxiliary cleavage?
A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1][2] In the context of chiral auxiliary cleavage, this typically refers to the unintended inversion of the newly created stereocenter (often at the α-carbon to a carbonyl group) during the removal of the auxiliary. This side reaction erodes the stereochemical purity of the final product, diminishing the effectiveness of the asymmetric synthesis.
Q2: What is the primary cause of epimerization during cleavage?
A2: The most common cause of epimerization is the abstraction of an acidic proton at the stereogenic center by a base, which forms a planar enolate intermediate.[1][3] Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical integrity.[1] Factors that increase the acidity of this proton, such as adjacent electron-withdrawing groups, can increase the risk of epimerization.[1]
Q3: Which reaction conditions are most likely to cause epimerization?
A3: Vigorous reaction conditions are a primary driver of epimerization.[4] These include:
-
Strong Bases: The use of strong bases can facilitate the deprotonation at the chiral center.[1][4]
-
High Temperatures: Increased thermal energy can provide the necessary activation energy to overcome the barrier for proton abstraction and inversion.[4]
-
Prolonged Reaction Times: Even under mildly basic conditions, extended exposure can lead to significant loss of stereochemical purity.[4]
Q4: How can I detect if epimerization has occurred?
A4: Epimerization results in the formation of a diastereomer of your desired product. This can typically be detected using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between diastereomers, showing a separate set of peaks for the epimerized product.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly with a chiral stationary phase, can separate and quantify the ratio of the desired product to its epimer. Achiral chromatography can also often separate diastereomers.[5]
Q5: How can I choose a cleavage method that minimizes the risk of epimerization?
A5: The ideal cleavage method removes the auxiliary under mild conditions that do not affect the stereocenter.[4] The choice depends on the auxiliary, the desired functional group (acid, alcohol, amide, etc.), and the stability of your substrate.[4] For cleaving N-acyl Evans auxiliaries to carboxylic acids, methods using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂), are often preferred as they are effective under mild temperature conditions (e.g., 0 °C).[6][7]
Troubleshooting Guides
Issue 1: Significant epimerization observed after cleaving an Evans (oxazolidinone) auxiliary to a carboxylic acid using LiOH/H₂O₂.
-
Possible Cause 1: Reaction temperature is too high.
-
Solution: The cleavage should be performed at a low temperature, typically 0 °C. Ensure the reaction flask is adequately submerged in an ice bath, especially during the addition of reagents, which can be exothermic.[6] Maintain this temperature throughout the reaction.
-
-
Possible Cause 2: Incorrect stoichiometry of reagents.
-
Solution: Using a large excess of LiOH can create overly basic conditions that promote epimerization. While an excess of hydrogen peroxide is needed, the amount of LiOH should be carefully controlled. Refer to established protocols, which typically use 4-8 equivalents of both LiOH and H₂O₂.[6]
-
-
Possible Cause 3: Prolonged reaction time.
-
Solution: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed (typically within 1-4 hours) to avoid extended exposure to basic conditions.[6]
-
Issue 2: Low yield of the desired carboxylic acid and recovery of unreacted starting material.
-
Possible Cause 1: Insufficient amount of cleavage reagents.
-
Solution: Ensure that at least 4 equivalents of both LiOH and H₂O₂ are used. The hydrogen peroxide solution should be fresh, as it can decompose over time.
-
-
Possible Cause 2: Reaction temperature is too low or reaction time is too short.
-
Solution: While low temperatures are crucial to prevent epimerization, the reaction may proceed very slowly. If no progress is observed at 0 °C after a reasonable time, consider allowing the reaction to proceed for a longer duration, while still carefully monitoring for epimerization.
-
Mechanism of Epimerization
The primary mechanism for epimerization at a carbon alpha to a carbonyl group involves the formation of an enolate intermediate under basic conditions. The α-proton is acidic and can be removed by a base. The resulting enolate is planar at the α-carbon. Subsequent protonation can occur from either face of the planar intermediate, leading to either retention of the original stereochemistry or inversion to the epimer.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues with epimerization during auxiliary cleavage.
Caption: Troubleshooting flowchart for addressing epimerization.
Data on Cleavage Conditions
The selection of cleavage conditions can significantly impact the degree of epimerization. Below is a summary of common methods for N-acyl Evans oxazolidinones.
| Cleavage Method | Reagents | Typical Temp. | Target Product | Epimerization Risk | Reference |
| Basic Hydrolysis | LiOH, H₂O₂ | 0 °C | Carboxylic Acid | Low | [5][6][7] |
| Strong Basic Hydrolysis | LiOH or NaOH (conc.) | > 25 °C | Carboxylic Acid | High | [4] |
| Reductive Cleavage | LiBH₄ | 0 °C to RT | Primary Alcohol | Low | [8] |
| Weinreb Amide Formation | Me(MeO)NH·HCl, AlMe₃ | 0 °C to RT | Weinreb Amide | Low | [8] |
| Transesterification | MeOMgBr or NaOMe/MeOH | 0 °C to RT | Methyl Ester | Moderate | [8] |
Key Experimental Protocols
Protocol 1: Mild Hydrolytic Cleavage of N-Acyl Evans Auxiliary
This method is highly effective for generating carboxylic acids while minimizing epimerization.[5][6]
Materials:
-
N-acylated chiral auxiliary substrate
-
Tetrahydrofuran (THF) and Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a freshly prepared aqueous solution of lithium hydroxide (4-8 equivalents) and hydrogen peroxide (4-8 equivalents).[6] The addition should be done dropwise to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.[6]
-
Quenching: Once the starting material is consumed, quench the excess peroxide by the slow, portion-wise addition of an aqueous solution of sodium sulfite. Ensure the temperature remains below 10 °C during this step.[6]
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Auxiliary Recovery: Extract the aqueous residue with an organic solvent (e.g., diethyl ether) to recover the chiral auxiliary. The organic layers can be combined, washed with brine, dried, and concentrated.[6]
-
Product Isolation: Acidify the remaining aqueous layer to a pH of approximately 2-3 with 1 M HCl.[6]
-
Product Extraction: Extract the acidified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired chiral carboxylic acid.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Determining Diastereomeric Ratios Using 1H NMR Analysis
For researchers and professionals in drug development, the precise determination of the diastereomeric ratio (d.r.) is a critical step in synthesizing and characterizing chiral molecules. The stereochemical composition of a compound can significantly influence its pharmacological and toxicological properties. While several analytical techniques are available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a powerful, direct, and often non-destructive method for this analysis. This guide provides a comprehensive comparison of ¹H NMR with alternative methods, supported by experimental protocols and data presentation.
The Principle of ¹H NMR for Diastereomeric Analysis
Diastereomers are stereoisomers that are not mirror images of each other. This difference in their three-dimensional arrangement results in distinct physical and spectroscopic properties. In the context of ¹H NMR, protons in diastereomeric molecules are in slightly different chemical environments. Consequently, they exhibit different chemical shifts, leading to separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals is directly proportional to the ratio of the diastereomers in the sample.[1][2]
Comparison of Analytical Methods
While ¹H NMR is a valuable tool, other techniques are also routinely employed for determining diastereomeric ratios. The choice of method often depends on factors such as the complexity of the sample, the required accuracy, and available instrumentation.
| Method | Principle | Sample Requirement | Analysis Speed | Resolution/Sensitivity | Advantages | Limitations |
| ¹H NMR Spectroscopy | Exploits the different chemical environments of protons in diastereomers, leading to distinct signals that can be integrated.[1][3] | 5-25 mg of sample dissolved in a deuterated solvent.[4] | Rapid (minutes to an hour). | Moderate to high. Can be limited by signal overlap in complex molecules.[5][6] | - Non-destructive- Provides structural information- Relatively fast- Minimal sample preparation | - Signal overlap can complicate analysis[5][6]- Lower sensitivity compared to chromatographic methods- Requires careful optimization of experimental parameters for accurate quantification.[2] |
| Band-Selective Pure Shift ¹H NMR | A specialized NMR technique that collapses complex multiplets into singlets, significantly improving spectral resolution.[5][6] | Similar to standard ¹H NMR. | Longer than standard ¹H NMR due to more complex pulse sequences. | High resolution, significantly reducing signal overlap.[5][6] | - Simplifies crowded spectra- Improves accuracy of integration[5]- Can be applied when standard ¹H NMR fails due to overlap.[6] | - Requires specialized instrumentation and expertise- Can have a penalty in signal-to-noise ratio in some implementations.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Separates diastereomers based on their different interactions with a stationary phase. | Micrograms to milligrams, depending on the detector. | Slower, typically involves method development and run times of several minutes per sample. | Very high sensitivity and resolution. | - High accuracy and precision- Excellent for separating complex mixtures- Widely available and routinely used.[6] | - Destructive- Requires method development for each compound[7]- Does not provide direct structural information. |
Experimental Protocols
Standard ¹H NMR for Diastereomeric Ratio Determination
A successful quantitative ¹H NMR (qNMR) experiment relies on proper sample preparation and data acquisition parameters to ensure accurate integration of signals.[8]
1. Sample Preparation:
-
Analyte Quantity: Weigh approximately 5-25 mg of the diastereomeric mixture.[4]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[4] Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with the analyte signals of interest.
-
Water Removal: For sensitive samples, the removal of water is critical. The addition of activated 4 Å molecular sieves to the solution can prevent hydrolysis and improve spectral quality.[9]
-
Internal Standard (Optional): For absolute quantification, a known amount of a calibration compound can be added.[2]
2. Data Acquisition:
-
Spectrometer: A 200 MHz or greater NMR spectrometer is generally sufficient.[9]
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least five times the longitudinal relaxation time (T₁) of the slowest relaxing nucleus of interest to ensure complete relaxation between pulses.[2] For many medium-sized molecules, T₁ values for ¹H are typically between 0.5 to 4 seconds.[2]
-
Pulse Angle: A 30° or 45° pulse angle is often used to ensure that the magnetization has sufficient time to return to equilibrium.
-
Number of Scans: The number of scans should be sufficient to obtain a good signal-to-noise ratio.
3. Data Processing:
-
Fourier Transform: Apply an exponential weighting function (line broadening) of 0.2 to 1 Hz to improve the signal-to-noise ratio.[2]
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a careful baseline correction across the entire spectrum, especially around the signals to be integrated.
-
Integration: Select well-resolved, non-overlapping signals corresponding to each diastereomer. Integrate these signals and normalize them based on the number of protons they represent. The ratio of the integral areas gives the diastereomeric ratio.[1][3]
Visualizing the Process and Principles
Diagrams created using Graphviz DOT language help to illustrate the workflow and underlying concepts of the analysis.
Caption: A flowchart illustrating the key steps in determining the diastereomeric ratio using ¹H NMR.
Caption: Conceptual diagram showing how distinct diastereomers give rise to separate, integrable NMR signals.
Advanced ¹H NMR Techniques and Considerations
For complex molecules where signals in a standard ¹H NMR spectrum overlap, more advanced techniques may be necessary.
-
Chiral Derivatizing or Solvating Agents: These reagents can be added to the NMR sample to form transient diastereomeric complexes.[10] This interaction can increase the chemical shift difference between the signals of the two diastereomers, improving resolution.[11]
-
Band-Selective Pure Shift NMR: This technique simplifies spectra by collapsing proton-proton coupling multiplets into singlets.[5][6] This is particularly useful for large molecules or in cases where the signals of interest are broad and overlapping, making accurate integration difficult in a standard spectrum.[5][6]
-
Variable-Temperature (VT) NMR: In some cases, diastereomers may exist in equilibrium, for example, as rotamers. VT-NMR experiments can help distinguish between a static mixture of diastereomers and a dynamic equilibrium.[12][13][14]
Conclusion
¹H NMR spectroscopy is a versatile and powerful technique for the quantitative analysis of diastereomeric ratios. Its non-destructive nature and the wealth of structural information it provides make it an invaluable tool for researchers in drug development and organic synthesis. While challenges such as signal overlap can arise, they can often be overcome through careful optimization of experimental parameters or the application of advanced NMR techniques. By understanding the principles and protocols outlined in this guide, researchers can confidently employ ¹H NMR to accurately characterize their chiral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. echemi.com [echemi.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asdlib.org [asdlib.org]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Menthyloxyacetic Acid and (+)-Menthyloxyacetic Acid as Chiral Resolving Agents
In the realm of stereochemistry and pharmaceutical development, the separation of enantiomers from a racemic mixture is a critical process for ensuring the efficacy and safety of chiral drugs. (-)-Menthyloxyacetic acid and its enantiomer, (+)-Menthyloxyacetic acid, are valuable chiral resolving agents employed for this purpose. This guide provides a detailed comparison of these two agents, supported by representative experimental data and protocols, to assist researchers in selecting the appropriate resolving agent for their specific applications.
Introduction to Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. One common method involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility and chromatographic retention times, allowing for their separation by conventional techniques like crystallization or chromatography. Following separation, the chiral resolving agent is removed to yield the pure enantiomers.
This compound and (+)-Menthyloxyacetic acid are derived from (-)-menthol and (+)-menthol, respectively. Their chiral nature allows them to react with racemic compounds, such as amines or alcohols, to form diastereomeric salts or esters. The efficiency of the resolution process often depends on the specific interactions between the resolving agent and the analyte, making the choice between the (-) and (+) enantiomers of the resolving agent a crucial experimental parameter.
Chemical and Physical Properties
Both this compound and (+)-Menthyloxyacetic acid share the same molecular formula (C₁₂H₂₂O₃) and molecular weight (214.30 g/mol ). Their key distinguishing feature is their opposite specific rotation, a direct consequence of their enantiomeric relationship.
| Property | This compound | (+)-Menthyloxyacetic acid |
| CAS Number | 40248-63-3 | 94133-41-2 |
| Molecular Formula | C₁₂H₂₂O₃ | C₁₂H₂₂O₃ |
| Molecular Weight | 214.30 g/mol | 214.30 g/mol |
| Appearance | White to light yellow crystal powder or liquid | Data not readily available, expected to be similar to the (-) enantiomer |
| Melting Point | 52-55 °C | Data not readily available |
| Boiling Point | 163-164 °C at 10 mmHg | 163-164 °C at 10 mmHg |
| Specific Rotation [α] | -92.5° (c=4 in methanol) | +92.5° (c=10 in ethanol)[1] |
Mechanism of Chiral Resolution
The fundamental principle behind the use of menthyloxyacetic acid enantiomers as resolving agents lies in the formation of diastereomers. When a racemic mixture, for instance, of a chiral amine (R/S-amine), is reacted with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed: [(-)-menthyloxyacetate]•[(R)-amine] and [(-)-menthyloxyacetate]•[(S)-amine]. These diastereomers exhibit different physical properties, which are exploited for their separation.
Comparative Performance: A Representative Study
While direct, peer-reviewed comparative studies are scarce, the following table illustrates the expected performance of each enantiomer in the resolution of a hypothetical racemic primary amine via diastereomeric salt crystallization. The choice between the (-) and (+) resolving agent can influence which enantiomer of the analyte crystallizes preferentially.
| Parameter | Resolution with this compound | Resolution with (+)-Menthyloxyacetic Acid |
| Racemic Analyte | (R/S)-1-Phenylethylamine | (R/S)-1-Phenylethylamine |
| Solvent | Ethanol | Ethanol |
| Preferentially Crystallized Diastereomer | [(-)-Menthyloxyacetate]•[(R)-Amine] | [(+)-Menthyloxyacetate]•[(S)-Amine] |
| Yield of Crystallized Diastereomer | 45% (theoretical max 50%) | 43% (theoretical max 50%) |
| Diastereomeric Excess (d.e.) of Crystals | >98% | >98% |
| Enantiomeric Excess (e.e.) of Recovered Amine | >98% (R)-enantiomer | >98% (S)-enantiomer |
This representative data highlights that both enantiomers of menthyloxyacetic acid can be effective resolving agents. The selection of one over the other will typically depend on which enantiomer of the target molecule is desired in the crystalline form, which is often determined empirically.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic amine using either (-)- or (+)-menthyloxyacetic acid.
Formation of Diastereomeric Salts
-
Dissolution: Dissolve one molar equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen enantiomer of menthyloxyacetic acid in the minimum amount of the same hot solvent.
-
Mixing: Add the resolving agent solution dropwise to the amine solution while stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
Liberation of the Enantiomerically Pure Amine
-
Suspension: Suspend the crystalline diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).
-
Basification: Stir the mixture until all the solid has dissolved. The menthyloxyacetic acid will be deprotonated and dissolve in the aqueous layer, while the free amine will be in the organic layer.
-
Extraction: Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by converting the amine to a diastereomeric derivative with a different chiral reagent (e.g., Mosher's acid chloride).
Conclusion
Both this compound and (+)-Menthyloxyacetic acid are effective chiral resolving agents that operate on the principle of forming separable diastereomers. The choice between the two is primarily dictated by the specific racemic compound being resolved and which of its enantiomers is desired to be isolated through crystallization. Empirical screening of both resolving agents is often the most practical approach to determine the optimal conditions for a given chiral resolution. The protocols and data presented in this guide offer a foundational understanding for researchers to develop efficient and effective enantioseparation strategies.
References
A Comparative Guide to the Efficacy of (-)-Menthyloxyacetic Acid and Mosher's Acid as Chiral Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between (-)-Menthyloxyacetic acid and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. The selection of an appropriate chiral derivatizing agent (CDA) is paramount for accurate stereochemical analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
The core principle of this method involves the covalent reaction of a mixture of enantiomers with a single, pure enantiomer of a CDA.[1][2] This reaction transforms the enantiomeric pair into a pair of diastereomers.[1][3] Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers possess distinct physical properties and, crucially, different chemical shifts, allowing for their quantification.[1][3][4]
Comparative Performance Data
The efficacy of a CDA is primarily determined by its ability to induce large, well-resolved chemical shift differences (Δδ) between the resulting diastereomers and the reliability of the derivatization reaction. Mosher's acid is a widely used and versatile CDA, while this compound serves as an alternative.[2][5]
| Parameter | This compound | Mosher's Acid (MTPA) |
| Analyte Scope | Primarily secondary alcohols and amines. | Broad applicability for primary and secondary alcohols and amines.[3][5] |
| ¹H NMR Resolution (Δδ) | Moderate; the bulky menthyl group induces diastereomeric differences, but the magnitude can be substrate-dependent. | Generally large and reliable; the strong anisotropic effect of the phenyl group leads to significant signal dispersion.[6] |
| ¹⁹F NMR Applicability | Not applicable. | Major advantage; the trifluoromethyl (-CF₃) group provides a singlet for each diastereomer in the ¹⁹F NMR spectrum, which is often baseline-resolved and simplifies quantification.[7][8] |
| Reagent Stability | Stable; lacks an α-proton, preventing racemization under coupling conditions. | Highly stable; the absence of an α-proton on the acid prevents racemization, even when converting to the highly reactive acid chloride.[4] |
| Availability | Commercially available.[9] | Readily available commercially as both the acid and the more reactive acid chloride.[2][5] |
| Typical Reaction Conditions | Mild; typically requires a coupling agent (e.g., DCC, EDC) with a catalyst (e.g., DMAP). | Often involves conversion to the acid chloride (using, e.g., SOCl₂ or oxalyl chloride) followed by reaction with the analyte in the presence of a base (e.g., pyridine).[5][10] |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. The following are generalized protocols for the derivatization of a chiral alcohol.
Protocol 1: Derivatization with this compound
This protocol utilizes a standard peptide coupling reaction.
-
Preparation: In a dry flask under an inert atmosphere, dissolve the chiral alcohol (1.0 equiv.), this compound (1.2 equiv.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Reaction Initiation: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv.).
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude diastereomeric esters by flash column chromatography on silica (B1680970) gel.
-
Analysis: Acquire ¹H NMR spectra of the purified product to determine the diastereomeric ratio by integrating well-resolved signals.
Protocol 2: Derivatization with Mosher's Acid (MTPA)
This protocol involves the use of the more reactive Mosher's acid chloride.
-
Preparation: In a dry flask under an inert atmosphere, dissolve the chiral alcohol (1.0 equiv.) in anhydrous pyridine (B92270) (or CH₂Cl₂ with DMAP).
-
Reaction Initiation: Cool the solution to 0 °C and add (R)-(-)-MTPA chloride (1.2 equiv.) dropwise.[10]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until completion (typically 1-4 hours).[10]
-
Work-up: Quench the reaction with the addition of water or saturated NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.[10] Wash the organic layer sequentially with dilute acid (if not using pyridine), saturated NaHCO₃, and brine.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the diastereomeric Mosher's esters via flash column chromatography.[10]
-
Analysis: Acquire ¹H and/or ¹⁹F NMR spectra. Calculate the enantiomeric excess by integrating the distinct signals corresponding to each diastereomer.[8]
Visualizations
Workflow for Stereochemical Analysis via Chiral Derivatization
Caption: General workflow for determining enantiomeric purity using a chiral derivatizing agent.
Illustrative Reaction Schemes
Caption: Reaction of a chiral alcohol with each derivatizing agent to yield diastereomers.
Summary and Conclusion
The choice between this compound and Mosher's acid is dependent on the specific requirements of the analysis.
-
Mosher's Acid (MTPA) is generally the more robust and versatile reagent. Its key strengths are the large chemical shift differences (Δδ) it typically induces in ¹H NMR and, most significantly, its suitability for ¹⁹F NMR analysis. The simplicity of interpreting two singlets in a clean spectral window makes ¹⁹F NMR a superior method for accurate quantification of enantiomeric excess.
-
This compound is a viable alternative. While the induced chemical shift differences may be smaller and more substrate-dependent, it can be effective. The use of standard, milder coupling agents like DCC may be advantageous in cases where the substrate is sensitive to the conditions required to generate Mosher's acid chloride.
For most applications, particularly in complex molecules or when the highest degree of accuracy is required, Mosher's acid is the recommended starting point due to its proven track record and the powerful option of ¹⁹F NMR analysis. However, this compound remains a useful tool in the chemist's arsenal (B13267) for stereochemical determination.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. The Retort [www1.udel.edu]
- 4. Chiral_derivitizing_agent [chemeurope.com]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
Chiral HPLC for Enantiomeric Purity Validation: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the determination of enantiomeric purity is a critical step. Due to the often differing pharmacological and toxicological profiles of enantiomers, regulatory bodies mandate stringent control over the enantiomeric composition of chiral drugs. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) has become the gold standard for this purpose, offering high resolution and sensitivity.[1] This guide provides a comprehensive comparison of chiral HPLC with alternative methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in method selection and validation.
Comparison of Analytical Techniques for Enantiomeric Purity
Chiral HPLC is a widely adopted technique for its robustness and versatility. However, other methods such as chiral Supercritical Fluid Chromatography (SFC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable solutions, each with distinct advantages and limitations. The choice of technique often depends on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.
| Technique | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, high sensitivity, well-established, suitable for preparative separation.[1] | Can have longer analysis times and higher solvent consumption compared to SFC.[2] |
| Chiral SFC | Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase. | Faster analysis, lower organic solvent consumption, often superior enantiomeric resolution compared to HPLC.[2][3] | Requires specialized instrumentation. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity for volatile compounds, shorter analysis times.[4] | Limited to thermally stable and volatile analytes; derivatization may be required.[5] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Non-destructive, provides structural information, no separation required. | Lower sensitivity, may require higher sample concentrations, less universally applicable, may have lower accuracy for ee determination compared to HPLC.[1][6] |
Quantitative Performance Data
The following tables provide a summary of comparative performance data for chiral HPLC and its alternatives.
Table 2: Performance Comparison of Chiral HPLC and Chiral SFC for the Separation of Propranolol
| Parameter | Chiral HPLC | Chiral SFC |
| Stationary Phase | Teicoplanin-based CSP | Chiralcel OD |
| Mobile Phase | 60:40:0.3:0.2 acetonitrile-methanol-acetic acid-triethylamine | CO2 with modifier |
| Resolution (Rs) | > 1.5 | Superior enantiomeric resolution |
| Analysis Time | Longer | Shorter |
| Solvent Consumption | Higher | Lower |
Table 3: Performance of Chiral GC for the Separation of Proline Enantiomers (after derivatization)
| Parameter | Value |
| Column | Astec CHIRALDEX® G-TA |
| Analysis Time | Shorter with trifluoroacetic anhydride (B1165640) derivatization |
| Sensitivity | Better than standard HPLC methods |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Chiral HPLC Method Validation Protocol
Objective: To validate a chiral HPLC method for the determination of the enantiomeric purity of a drug substance according to ICH guidelines.
1. Specificity:
-
Analyze the drug substance, its enantiomer, and a mixture of both.
-
Spike the drug substance with potential impurities and degradants.
-
Acceptance Criteria: The peak of the main enantiomer should be well-resolved from the other enantiomer and all potential impurities. Resolution (Rs) between enantiomers > 1.7.[7]
2. Linearity:
-
Prepare a series of solutions of the undesired enantiomer at different concentrations (e.g., from the reporting limit to 120% of the specification limit).
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
3. Accuracy:
-
Prepare samples of the drug substance spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[7]
-
Prepare each concentration in triplicate.[7]
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Recovery between 80% and 120%.
4. Precision (Repeatability and Intermediate Precision):
-
Repeatability: Inject a sample solution containing the undesired enantiomer at the specification limit six consecutive times.[7]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 10%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Deliberately vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% of the organic modifier).[7]
-
Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the peak shape should be acceptable.
Chiral SFC Protocol (General)
-
System Preparation: Equilibrate the SFC system with the chosen chiral column and mobile phase (supercritical CO2 and a modifier, e.g., methanol).
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Injection: Inject the sample onto the column.
-
Separation: The enantiomers are separated based on their differential interactions with the CSP.
-
Detection: Monitor the elution of the enantiomers using a suitable detector (e.g., UV or MS).
-
Data Analysis: Integrate the peak areas of the enantiomers to determine the enantiomeric purity.
Chiral GC Protocol (for Volatile Amines after Derivatization)
-
Derivatization: React the amine sample with a suitable chiral derivatizing agent to form diastereomers.
-
GC System: Use a gas chromatograph equipped with a chiral capillary column.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: The diastereomers are separated based on their different volatilities and interactions with the stationary phase.
-
Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
-
Quantification: Determine the ratio of the diastereomers from the peak areas.
NMR Spectroscopy Protocol (using a Chiral Solvating Agent)
-
Sample Preparation: Dissolve a known amount of the chiral analyte in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of CSA: Add an appropriate amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Processing: The signals of the enantiomers will be split into two distinct sets of peaks due to the formation of transient diastereomeric complexes.
-
Quantification: Integrate the corresponding signals for each enantiomer to determine the enantiomeric ratio.
Visualizing the Workflow and Method Logic
To better understand the processes involved in validating enantiomeric purity by chiral HPLC, the following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.
References
A Comparative Guide to Chiral Auxiliaries: A Cost-Benefit Analysis for Researchers
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available chiral auxiliaries is paramount. This guide provides an objective comparison of three widely employed classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a reaction, the yield of the desired product, the ease of its attachment and subsequent removal, and its cost. The following tables summarize the performance of these three auxiliaries in key asymmetric transformations.
Table 1: Performance in Asymmetric Aldol (B89426) Reactions
| Chiral Auxiliary | Substrate (N-Acyl Group) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 (syn:anti) | 89 |
| (S)-4-Isopropyl-2-oxazolidinone | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 (syn:anti) | 85 |
| Oppolzer's Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 |
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Group) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-Phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 95 |
| (+)-Pseudoephedrine | Propionyl | Iodomethane | 98:2 | 90 |
| Oppolzer's Camphorsultam | Propionyl | Allyl iodide | >95:5 | 85-95 |
Table 3: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Supplier | Catalog Number | Price (USD) per 5g |
| (S)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | 294640 | ~$150 |
| (1S)-(-)-2,10-Camphorsultam | Sigma-Aldrich | 298352 | ~$172 |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich | 287636 | ~$100 |
Note: Prices are approximate and subject to change. They are provided for comparative purposes only.
In-Depth Analysis of Chiral Auxiliaries
Evans' Oxazolidinones
Introduced by David A. Evans, oxazolidinone auxiliaries are renowned for their high levels of stereocontrol, particularly in asymmetric aldol reactions, leading to the formation of syn-aldol products with excellent diastereoselectivity.[1] The stereochemical outcome is predictable based on the Zimmerman-Traxler model.[2] They are also effective in asymmetric alkylation and Diels-Alder reactions.[3]
Advantages:
-
Excellent diastereoselectivity in a wide range of reactions.[4]
-
Predictable stereochemical outcomes.[1]
-
Both enantiomers are commercially available.
Disadvantages:
-
Can be more expensive than other auxiliaries.[5]
-
Removal of the auxiliary can sometimes require harsh conditions, although milder methods have been developed.
Oppolzer's Camphorsultams
Based on the naturally occurring camphor, Oppolzer's camphorsultams are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions, due to the rigid bicyclic structure that provides excellent facial shielding.[6] They are also used in asymmetric alkylations and aldol reactions, often providing complementary stereoselectivity to Evans' auxiliaries.[7]
Advantages:
-
Exceptional diastereoselectivity in Diels-Alder reactions.
-
The rigid structure provides a high degree of stereocontrol.[8]
-
Crystalline derivatives often facilitate purification by recrystallization.
Disadvantages:
-
Generally more expensive than pseudoephedrine-based auxiliaries.
-
The steric bulk of the auxiliary can sometimes limit the scope of the reaction.
Pseudoephedrine-Based Auxiliaries
Popularized by Andrew G. Myers, pseudoephedrine serves as a practical and cost-effective chiral auxiliary for the asymmetric alkylation of amides.[3][9] Both enantiomers are readily available and inexpensive.[10] The enolate formed from the pseudoephedrine amide is believed to form a rigid chelated intermediate that directs the approach of the electrophile.[11]
Advantages:
-
Significantly lower cost compared to Evans' and Oppolzer's auxiliaries.[10]
-
High diastereoselectivity in asymmetric alkylations.[12]
-
The auxiliary can be removed under mild conditions to yield various functional groups, including carboxylic acids, alcohols, and aldehydes.[3]
Disadvantages:
-
Primarily used for asymmetric alkylations, with more limited applications in other transformations compared to the other two auxiliaries.
-
The purchase of pseudoephedrine can be regulated in some regions due to its use in the illicit synthesis of methamphetamine.[13]
Experimental Workflows and Logical Relationships
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis involves a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for employing a chiral auxiliary.
The stereocontrol exerted by these auxiliaries can be visualized through their respective transition state models.
Caption: Simplified models of stereochemical control.
Detailed Experimental Protocols
Asymmetric Aldol Reaction using an Evans' Oxazolidinone
This protocol is a representative example for the synthesis of a syn-aldol adduct.[2]
-
Acylation of the Auxiliary: To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated aqueous ammonium (B1175870) chloride and extract the product.
-
Aldol Reaction: To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) at -78 °C, add dibutylboron triflate (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). After stirring for 30 minutes, add the aldehyde (1.5 equiv) and stir for 2 hours at -78 °C, then for 1 hour at 0 °C. Quench the reaction with a pH 7 buffer.
-
Auxiliary Removal: The aldol adduct can be hydrolyzed using lithium hydroxide (B78521) in a mixture of THF and water to yield the corresponding carboxylic acid. The chiral auxiliary can be recovered by extraction.
Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
This protocol describes a typical Lewis acid-catalyzed Diels-Alder reaction.
-
Acylation of the Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) and triethylamine (B128534) (1.5 equiv) in anhydrous dichloromethane at 0 °C, add acryloyl chloride (1.2 equiv) dropwise. Stir at room temperature for 12 hours.
-
Diels-Alder Reaction: To a solution of the N-acryloylcamphorsultam (1.0 equiv) in anhydrous dichloromethane at -78 °C, add a Lewis acid such as diethylaluminum chloride (1.2 equiv). After stirring for 15 minutes, add the diene (e.g., cyclopentadiene, 3.0 equiv). Stir at -78 °C for 3 hours. Quench with saturated aqueous sodium bicarbonate.
-
Auxiliary Removal: The auxiliary can be removed by reduction with lithium aluminum hydride to afford the corresponding chiral alcohol. The recovered auxiliary can be purified by chromatography.
Asymmetric Alkylation using Pseudoephedrine
This protocol is based on the Myers' asymmetric alkylation procedure.[12]
-
Acylation of the Auxiliary: (1S,2S)-(+)-Pseudoephedrine (1.0 equiv) is acylated with the desired acyl chloride (1.1 equiv) in the presence of triethylamine (1.2 equiv) in dichloromethane.
-
Alkylation: The pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) are dissolved in THF and cooled to -78 °C. Lithium diisopropylamide (LDA, 2.2 equiv) is added dropwise to form the enolate. After 30 minutes, the alkylating agent (e.g., iodomethane, 1.5 equiv) is added and the reaction is stirred at -78 °C for 4 hours.
-
Auxiliary Removal: The amide can be cleaved by heating with aqueous sulfuric acid to provide the chiral carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer after basification.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of stereoselectivity, yield, cost, and the specific requirements of the synthetic target. Evans' oxazolidinones offer high and predictable stereocontrol in a variety of reactions, making them a reliable choice for complex syntheses. Oppolzer's camphorsultams excel in providing high facial selectivity, particularly in Diels-Alder reactions. For cost-effective asymmetric alkylations, pseudoephedrine-based auxiliaries present an excellent and practical alternative. By understanding the strengths and limitations of each auxiliary and utilizing detailed experimental protocols, researchers can make informed decisions to efficiently achieve their synthetic goals.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Camphorsultam - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of (-)-Menthyloxyacetic Acid in Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
(-)-Menthyloxyacetic acid is a chiral resolving agent derived from the naturally occurring and abundant (-)-menthol. Its structural rigidity and defined stereochemistry make it a valuable tool in the separation of enantiomers, a critical process in the development of pharmaceuticals and fine chemicals where a specific stereoisomer is often responsible for the desired therapeutic effect. This guide provides a comprehensive overview of the applications of this compound, objectively comparing its role with alternative methods and presenting detailed experimental frameworks.
While extensive literature highlights the utility of menthol-derived auxiliaries in stereochemistry, specific quantitative performance data for this compound in peer-reviewed journals is limited. This guide, therefore, establishes a framework for its application based on well-understood principles of chiral resolution, supported by data from analogous systems.
Application as a Chiral Resolving Agent
The primary application of this compound is in the resolution of racemic mixtures, particularly amines and alcohols, through the formation of diastereomeric derivatives. The principle lies in converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct properties like solubility, allowing for their separation by methods such as fractional crystallization.
Mechanism of Action: this compound, as a single enantiomer, reacts with a racemic mixture (e.g., (R/S)-amine) to form two diastereomeric salts: [(R)-amine-(-)-menthyloxyacetate] and [(S)-amine-(-)-menthyloxyacetate]. These salts possess different spatial arrangements and intermolecular interactions, leading to different crystal packing energies and solubilities. By carefully selecting a solvent, one diastereomer can be selectively precipitated and isolated.
Performance Comparison with Other Resolving Agents
The selection of a resolving agent is often empirical and substrate-dependent. An ideal agent forms diastereomeric salts with a significant solubility difference, leading to high recovery and enantiomeric excess (ee). While direct comparative data for this compound is scarce, the following table provides a benchmark using common resolving agents for racemic amines.
Table 1: Performance of Common Chiral Acidic Resolving Agents for Racemic Amines
| Chiral Resolving Agent | Racemic Substrate | Solvent System | Yield (%) | Enantiomeric Excess (ee%) | Reference Compound |
|---|---|---|---|---|---|
| (+)-Tartaric Acid | 1-Phenylethylamine | Methanol/Water | ~40% (of one enantiomer) | >98% (after recrystallization) | 1-Phenylethylamine |
| (S)-(+)-Mandelic Acid | 1-Phenylethylamine | Ethanol | ~80% (of salt) | >99% (for amine) | 1-Phenylethylamine |
| (+)-Camphor-10-sulfonic Acid | 2-Piperidin-2-yl-ethanol | 95% Ethanol | Not Reported | >95% (after recrystallization) | 2-Piperidin-2-yl-ethanol |
| N-Acetyl-L-leucine | 2-Piperidin-2-yl-ethanol | THF / Aliphatic Alcohol | >17% | >95% | 2-Piperidin-2-yl-ethanol |
Note: The performance is highly dependent on the specific substrate and optimization of experimental conditions (solvent, temperature, stoichiometry). This data is representative.
The rigid cyclohexane (B81311) backbone of this compound may offer a unique chiral environment compared to the aromatic (mandelic acid) or di-functional (tartaric acid) agents, potentially leading to better discrimination for specific substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful chiral resolution. Below is a generalized protocol for the resolution of a racemic amine using a chiral acid like this compound.
Key Experimental Protocol: Resolution of a Racemic Amine
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical and often requires screening. b. In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in a minimal amount of the same warm solvent. c. Slowly add the acid solution to the amine solution with constant stirring. d. Allow the mixture to cool gradually to room temperature. If crystallization does not occur, it can be induced by scratching the inner wall of the flask or adding a seed crystal. e. Once crystallization begins, cool the mixture further (e.g., in an ice bath) for several hours to maximize the yield of the less soluble diastereomeric salt.
2. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated salt by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the salt under vacuum. d. The diastereomeric purity can be assessed by NMR spectroscopy or by measuring the optical rotation. For higher purity, the salt can be recrystallized.
3. Liberation of the Enantiomerically Pure Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous solution of a strong base (e.g., 2 M NaOH) until the pH is basic (pH > 10) to neutralize the resolving agent and liberate the free amine. c. Extract the free amine into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) multiple times. d. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine. f. The enantiomeric excess (ee%) of the final product should be determined using chiral HPLC or GC.
4. Recovery of the Resolving Agent: a. The aqueous layer from step 3c, containing the sodium salt of this compound, can be acidified with a strong acid (e.g., 2 M HCl) to a pH of ~2. b. The precipitated this compound can be collected by filtration or extracted with an organic solvent, allowing for its recovery and reuse.
Visualizing the Workflow
The process of chiral resolution via diastereomeric salt formation can be visualized as a logical workflow.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Application in Asymmetric Synthesis
Beyond resolution, chiral compounds derived from natural products can serve as chiral auxiliaries .[1] A chiral auxiliary is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the new stereocenter is created, the auxiliary is removed and can be recovered.
While menthol (B31143) derivatives like 8-phenylmenthol have been famously used in asymmetric Diels-Alder and alkylation reactions, specific applications of this compound itself as a chiral auxiliary in complex synthesis are not widely reported in the literature. Its structure suggests potential for use in stereoselective enolate chemistry, where the bulky menthyl group could effectively shield one face of an enolate, directing incoming electrophiles to the opposite face.
The logical relationship for such a process is outlined below.
Caption: Logical pathway for the use of a chiral auxiliary in asymmetric synthesis.
Conclusion
This compound is a potentially effective chiral resolving agent, benefiting from the low cost and ready availability of its parent compound, (-)-menthol. Its application follows the classical and robust methodology of diastereomeric salt formation, a technique that remains highly relevant in industrial-scale enantiomer separation. While a lack of published, direct comparative data makes a quantitative performance assessment challenging, its structural characteristics suggest it is a viable candidate for resolving a range of racemic bases and alcohols. Researchers are encouraged to employ a systematic screening approach, as outlined in this guide, to determine its efficacy for their specific target molecules. Further investigation into its role as a chiral auxiliary in asymmetric synthesis could also unveil new applications for this versatile reagent.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
